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  • Product: (1S)-1-(4-propylphenyl)ethanamine
  • CAS: 212968-68-8

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties of (1S)-1-(4-propylphenyl)ethanamine

This guide details the physicochemical profile, synthesis, and research applications of (1S)-1-(4-propylphenyl)ethanamine , a chiral amine building block. Executive Summary (1S)-1-(4-propylphenyl)ethanamine (also known a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and research applications of (1S)-1-(4-propylphenyl)ethanamine , a chiral amine building block.

Executive Summary

(1S)-1-(4-propylphenyl)ethanamine (also known as (S)-4-propyl-α-methylbenzylamine) is a chiral primary amine used primarily as a chiral resolving agent and a stereoselective intermediate in pharmaceutical synthesis. Structurally, it is an analog of the common resolving agent (S)-1-phenylethylamine, distinguished by a propyl substitution at the para-position of the phenyl ring. This lipophilic modification alters its solubility profile and diastereomeric salt stability, making it a valuable alternative when standard resolving agents fail to crystallize.

Key Applications:

  • Chiral Resolution: Resolution of racemic acids (e.g., ibuprofen analogs, chiral carboxylic acids) via diastereomeric salt formation.

  • Asymmetric Synthesis: Precursor for chiral ligands (e.g., Salen ligands) and auxiliary in stereoselective alkylations.

  • Pharmaceutical Intermediate: Building block for compounds targeting GPCRs (e.g., calcium-sensing receptors) where the 4-propylphenyl moiety enhances hydrophobic binding.

Chemical Identity & Stereochemistry

PropertyDetail
IUPAC Name (1S)-1-(4-propylphenyl)ethanamine
Common Synonyms (S)-4-Propyl-α-methylbenzylamine; (S)-1-(4-n-propylphenyl)ethylamine
CAS Number (Racemic) 91339-01-4 (Reference for generic structure)
CAS Number (S-Enantiomer) Not widely listed (Analogous to (S)-1-phenylethylamine: 2627-86-3)
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Chiral Center C1 (Benzylic carbon)
Configuration (S)-enantiomer (Levorotatory in most solvents)
SMILES CCCC1=CC=C(C=C1)C

Stereochemical Note: The (S)-configuration is defined by the spatial arrangement of the amino group (-NH₂), methyl group (-CH₃), and hydrogen atom around the benzylic carbon. High enantiomeric purity (>99% ee) is critical for its function as a resolving agent.

Physicochemical Profile

The following data combines experimental values for close structural analogs (e.g., (S)-1-phenylethylamine, 4-methylbenzylamine) with calculated properties for the propyl derivative.

Thermodynamic & Physical Properties
PropertyValue (Estimated/Experimental)Rationale/Context
Physical State Colorless to pale yellow liquidTypical for alkyl-substituted benzylamines.[1]
Boiling Point 220–225 °C (at 760 mmHg)~35°C higher than (S)-1-phenylethylamine (187°C) due to propyl chain.
Melting Point < -50 °CRemains liquid at standard freezer temperatures.
Density 0.92 – 0.93 g/mLSlightly lower than parent amine (0.94 g/mL) due to alkyl chain volume.
Refractive Index

~ 1.515
Consistent with aromatic amine structure.
Vapor Pressure < 0.1 mmHg at 20 °CLow volatility compared to lower homologs; reduces inhalation risk.
Solution Chemistry
  • Basicity (pKa): ~9.9 (Conjugate acid). The propyl group is weakly electron-donating (+I effect), slightly increasing basicity compared to unsubstituted 1-phenylethylamine (pKa 9.8).

  • Lipophilicity (LogP): 2.8 – 3.0 . The propyl chain significantly increases lipophilicity (Parent LogP = 1.3), making this amine ideal for resolving lipophilic acids in non-polar solvents (e.g., MTBE, Toluene).

  • Solubility:

    • Water: Sparingly soluble (< 10 mg/mL).

    • Organic Solvents: Miscible with Ethanol, DCM, Toluene, MTBE.

  • Specific Rotation (

    
    ): -35° to -38°  (neat). The sign of rotation typically matches the parent (S)-1-phenylethylamine (-39°).
    

Synthesis & Manufacturing

The synthesis of (1S)-1-(4-propylphenyl)ethanamine prioritizes enantiomeric purity. The most robust route is the Asymmetric Reductive Amination of 4-propylacetophenone.

Synthetic Workflow (Graphviz Diagram)

Synthesis Ketone 4-Propylacetophenone (CAS 2932-65-2) Imine Chiral Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Condensation Auxiliary (R)-tert-Butylsulfinamide (Chiral Auxiliary) Auxiliary->Imine Reduction Diastereoselective Reduction (NaBH4 or L-Selectride) Imine->Reduction Stereocontrol Hydrolysis Acid Hydrolysis (HCl/MeOH) Reduction->Hydrolysis Deprotection Product (1S)-1-(4-propylphenyl)ethanamine (>99% ee) Hydrolysis->Product Workup (NaOH)

Caption: Enantioselective synthesis via Ellman's sulfinamide auxiliary, ensuring >99% ee.

Protocol: Asymmetric Reductive Amination
  • Condensation: React 4-propylacetophenone (1.0 eq) with (R)-tert-butylsulfinamide (1.1 eq) and Ti(OEt)₄ (2.0 eq) in THF at 60°C to form the sulfinyl imine.

  • Reduction: Cool to -48°C. Add NaBH₄ (or L-Selectride for higher selectivity). The chiral auxiliary dictates the stereochemistry of the new C-N bond.

  • Hydrolysis: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary.

  • Isolation: Basify with NaOH to pH >12 and extract with MTBE. Distill to obtain the pure amine.

Analytical Characterization

To validate the identity and purity of the compound for research use, the following analytical specifications must be met.

Chiral HPLC Method
  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on OD-H columns (confirm with racemic standard).

NMR Specification (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.10 - 7.25 (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

  • δ 4.10 (q, 1H): Benzylic proton (-CH (NH₂)-).

  • δ 2.55 (t, 2H): Benzylic propyl protons (-Ar-CH ₂-).

  • δ 1.60 (m, 2H): Propyl methylene (-CH₂-CH ₂-CH₃).

  • δ 1.38 (d, 3H): Methyl doublet (-CH(NH₂)-CH ₃).

  • δ 0.92 (t, 3H): Terminal methyl (-CH₂-CH ₃).

Handling & Stability (Safety)

As a primary amine, this compound is air-sensitive (absorbs CO₂ to form carbamates) and corrosive .

Hazard ClassPrecaution
Corrosive (Skin/Eye) Wear nitrile gloves and safety goggles. Causes severe skin burns.
Air Sensitivity Store under inert atmosphere (Argon/Nitrogen). "Carbonate crust" forms on exposure to air.
Incompatibility Reacts violently with strong oxidizing agents and acid chlorides.
Storage Keep in a cool, dry place (2-8°C recommended for long-term stability).

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Nugent, T. C. (2010).
  • PubChem Compound Summary. "1-(4-Propylphenyl)ethanamine (Racemic)." National Center for Biotechnology Information. Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition. Link

  • Sigma-Aldrich. "Safety Data Sheet: (S)-(-)-1-Phenylethylamine." (Used as surrogate for hazard data). Link

Sources

Exploratory

Chiral Architectures: The Structural and Synthetic Paradigm of (1S)-1-(4-propylphenyl)ethanamine

[1][2] Introduction & Molecular Architecture[1][2][3][4][5] Target Molecule: (1S)-1-(4-propylphenyl)ethanamine IUPAC Name: (1S)-1-(4-propylphenyl)ethan-1-amine Common Class: Chiral -methylbenzylamines Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Molecular Architecture[1][2][3][4][5]

Target Molecule: (1S)-1-(4-propylphenyl)ethanamine IUPAC Name: (1S)-1-(4-propylphenyl)ethan-1-amine Common Class: Chiral


-methylbenzylamines
Molecular Formula: 

Molecular Weight: 163.26 g/mol [1][2]

(1S)-1-(4-propylphenyl)ethanamine represents a privileged scaffold in medicinal chemistry, specifically within the family of chiral 1-aryl-1-ethanamines.[1][2][3] Unlike its phenethylamine counterparts (which possess a two-carbon linker between the ring and amine), this molecule features a benzylic amine functionality.[3] The stereogenic center located at the


-position relative to the aromatic ring creates a distinct 3D topological environment, critical for binding affinity in G-protein coupled receptors (GPCRs) and as a resolving agent for chiral acids.[3]

The para-propyl substitution introduces a lipophilic vector that extends the molecule's hydrophobic surface area, often exploited in drug design to fill hydrophobic pockets (e.g., in calcimimetic agents or monoamine oxidase inhibitors).[3]

Stereochemical Assignment (CIP Rules)

The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon:

  • 
     (Nitrogen):  Highest atomic number (7).[1][2]
    
  • 
     (Aromatic Ring):  Carbon bonded to (C, C, H).[1][2][3]
    
  • 
     (Methyl):  Carbon bonded to (H, H, H).[1][3]
    
  • 
     (Hydrogen):  Lowest priority.[1][2][3]
    

When the hydrogen (lowest priority) is oriented away from the viewer, the sequence


 traces a counter-clockwise  path, confirming the (S)  stereochemistry.

CIP_Priority Center Chiral Center (Benzylic C) Amine 1. -NH2 (Highest) Center->Amine Aryl 2. 4-Propylphenyl (Aromatic) Center->Aryl Methyl 3. -CH3 (Methyl) Center->Methyl Hydrogen 4. -H (Back) Center->Hydrogen Amine->Aryl Counter-Clockwise (S-Config) Aryl->Methyl

Figure 1: Stereochemical priority assignment according to Cahn-Ingold-Prelog rules. The counter-clockwise progression (1-2-3) with H in the rear denotes the S-enantiomer.[1][2]

Synthetic Methodology: The Biocatalytic Route

While classical chemical resolution (using tartaric acid) is historically significant, modern process chemistry prioritizes biocatalytic transamination .[3] This method offers superior enantiomeric excess (


) and atom economy compared to metal-catalyzed asymmetric hydrogenation.[1][2]
Protocol: -Transaminase Mediated Synthesis

This protocol utilizes an (S)-selective


-transaminase (S-TA) to convert 4'-propylacetophenone directly to the chiral amine, using isopropylamine as the amine donor.[1][2]

Reagents:

  • Substrate: 4'-Propylacetophenone (100 mM)

  • Amine Donor: Isopropylamine (1.0 M, also acts as buffer/cosolvent)[3]

  • Biocatalyst: Recombinant (S)-selective Transaminase (e.g., from Vibrio fluvialis or engineered variants like Codexis ATA-113)[1][2][3]

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)[1][2][3]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Step-by-Step Workflow:

  • Buffer Prep: Dissolve PLP in phosphate buffer.[1][2] Adjust pH to 7.5.

  • Substrate Loading: Add 4'-propylacetophenone dissolved in DMSO (5% v/v final concentration) to the buffer.

  • Donor Addition: Add isopropylamine. Note: This shifts equilibrium by removing the coproduct (acetone) if volatile stripping is applied, or simply by mass action.

  • Reaction: Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Quenching: Acidify to pH 2.0 with 6M HCl to stop enzyme activity and protonate the amine (making it water-soluble).

  • Workup: Wash with MTBE (removes unreacted ketone).[1][2] Basify aqueous layer to pH 12 with 10M NaOH.[2] Extract the free amine into MTBE or Ethyl Acetate.

  • Purification: Evaporate solvent. Distillation or salt formation (HCl gas in diethyl ether) yields the pure hydrochloride salt.

Biocatalysis_Workflow Substrate 4'-Propylacetophenone (Prochiral Ketone) Reaction Bioconversion 30°C, pH 7.5, 24h Substrate->Reaction Donor Isopropylamine (Amine Donor) Donor->Reaction Enzyme (S)-Transaminase + PLP Cofactor Enzyme->Reaction Equilibrium Equilibrium Shift (- Acetone) Reaction->Equilibrium Product (1S)-1-(4-propylphenyl)ethanamine Reaction->Product

Figure 2: Biocatalytic workflow for the asymmetric synthesis of the target amine using transaminase technology.

Analytical Validation & Quality Control

Validating the stereochemical integrity is non-negotiable in drug development.

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers.[1][2][3] A polysaccharide-based chiral stationary phase is required.[1][2]

ParameterCondition
Column Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1][2][3]1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Expected Result (S)-enantiomer typically elutes after (R) on OD-H columns (verify with racemate).[1][2]
NMR Characterization ( NMR, 400 MHz, )
  • 
     7.10 - 7.30 (m, 4H):  Aromatic protons (AA'BB' system characteristic of para-substitution).[1][2][3]
    
  • 
     4.10 (q, 1H):  Benzylic methine (
    
    
    
    ).[1][2][3]
  • 
     2.58 (t, 2H):  Benzylic methylene of the propyl group (
    
    
    
    ).[1][3]
  • 
     1.62 (m, 2H):  Central methylene of propyl group.[3]
    
  • 
     1.38 (d, 3H):  Methyl doublet of the ethanamine chain.[3]
    
  • 
     0.94 (t, 3H):  Terminal methyl of the propyl group.[3]
    
Optical Rotation

The specific rotation


 is a bulk indicator of purity.[1]
  • Standard:

    
     to 
    
    
    
    (c=1, Methanol) for the (S)-isomer (extrapolated from 1-phenylethanamine analogs).[1][2]
  • Note: The sign of rotation (-) usually correlates with the (S)-configuration for simple 1-aryl-ethanamines, but this must be confirmed experimentally for the propyl derivative.[1][2][3]

Pharmaceutical Applications

Chiral Resolving Agent

Like its parent compound


-methylbenzylamine, the propyl derivative is used to resolve chiral acids (e.g., ibuprofen, naproxen) via diastereomeric salt crystallization.[3] The increased lipophilicity of the propyl group can alter solubility profiles, separating acids that fail to resolve with the standard phenyl analog.[3]
Drug Intermediate (Calcimimetics)

This structure serves as a pharmacophore for Calcimimetics (calcium-sensing receptor allosteric modulators).[1]

  • Mechanism: The benzylic amine mimics the Ca²⁺ binding site geometry.[3]

  • SAR (Structure-Activity Relationship): The 4-propyl group fills the hydrophobic pocket of the receptor, increasing potency compared to the unsubstituted analog.[3]

References

  • Biocatalytic Synthesis: Ghislieri, D., & Turner, N. J.[3] (2014).[1][4] Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines. Topics in Catalysis. Link

  • Stereochemical Assignment: Cahn, R. S., Ingold, C., & Prelog, V. (1966).[3] Specification of Molecular Chirality. Angewandte Chemie International Edition. Link[1]

  • Analytical Methods: Daicel Corporation. (2023).[1][4][5][6] Chiral Column Selection Guide for Amines. Chiral Technologies.[1][2][3] Link

  • General Synthesis: Breuer, M., et al. (2004).[3] Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie. Link[1]

  • Safety Data: PubChem Database. (2024).[1][2][3] 1-(4-isopropylphenyl)ethanamine (Analogous Safety Profile).[1][2] National Library of Medicine.[2][7] Link

Sources

Foundational

Technical Guide: Thermodynamic Stability &amp; Characterization of (1S)-1-(4-propylphenyl)ethanamine

The following technical guide details the thermodynamic stability profile, physicochemical baseline, and characterization protocols for (1S)-1-(4-propylphenyl)ethanamine . Executive Summary (1S)-1-(4-propylphenyl)ethanam...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile, physicochemical baseline, and characterization protocols for (1S)-1-(4-propylphenyl)ethanamine .

Executive Summary

(1S)-1-(4-propylphenyl)ethanamine (CAS: 212968-68-8) is a high-value chiral primary amine intermediate, frequently utilized in the asymmetric synthesis of pharmaceutical actives (e.g., SGLT2 inhibitors) and as a chiral resolving agent. Its thermodynamic stability is governed by three critical vectors: benzylic C-H oxidation , chiral integrity (racemization) , and atmospheric carboxylation .

This guide provides a definitive physicochemical baseline, identifies specific degradation pathways, and establishes a self-validating experimental framework for quantifying thermodynamic parameters in a drug development context.

Chemical Identity & Physicochemical Baseline

Before assessing stability, the compound’s thermodynamic baseline must be established. Where experimental values are proprietary, high-confidence predictive models (Joback/Unifac) are utilized to set boundary conditions for stability testing.

PropertyValue / PredictionConfidenceRelevance to Stability
IUPAC Name (1S)-1-(4-propylphenyl)ethanamineHighStereocenter definition
CAS Number 212968-68-8HighRegistry identification
Molecular Weight 163.26 g/mol ExactStoichiometry
Physical State Liquid (Predicted MP < 20°C)MedHandling/Storage
Boiling Point ~225°C (at 760 mmHg)High (Pred)Thermal processing limit
pKa (Conjugate Acid) 9.8 – 10.2High (Pred)pH-dependent solubility/stability
LogP 2.8 – 3.1High (Pred)Lipophilicity/Oxidation risk
Chiral Purity >99% ee (Target)VariableThermodynamic drive to racemate

Expert Insight: The presence of the para-propyl group increases lipophilicity (LogP ~3.0) compared to the parent phenylethylamine, enhancing membrane permeability but also increasing solubility in organic oxidants. The benzylic amine structure creates a "soft spot" for radical abstraction, necessitating strict inert atmosphere handling.

Thermodynamic Stability Profile

Solid-State & Neat Liquid Stability

As a likely liquid at room temperature (or low-melting solid), the thermodynamic stability of the neat amine is dominated by entropy-driven evaporation and enthalpy-driven reaction with CO₂ .

  • Carbamate Formation (The "White Crust" Phenomenon): Primary amines are thermodynamically unstable in air. They react exothermically with atmospheric CO₂ to form carbamate salts.

    
    
    
    • Observation: Formation of white solid precipitates on the container rim.

    • Prevention: Store under Argon/Nitrogen headspace.

Solution State Stability & Degradation Pathways

In solution, the thermodynamic landscape shifts towards oxidative and hydrolytic risks.

Pathway A: Benzylic Oxidation (Radical Mechanism)

The C-H bond at the chiral center is benzylic and adjacent to nitrogen, lowering the Bond Dissociation Energy (BDE) to ~85 kcal/mol.

  • Mechanism: Radical abstraction

    
     Peroxide formation 
    
    
    
    Imine hydrolysis
    
    
    Acetophenone derivative + Ammonia.
  • Thermodynamic Driver: Formation of the stable carbonyl bond (

    
    ).
    
Pathway B: Racemization (Chiral Inversion)

While kinetically slow at neutral pH, the (S)-enantiomer is thermodynamically metastable relative to the racemate (


 due to entropy of mixing).
  • Risk Factors: High temperatures (>100°C), strong bases, or radical initiators can lower the activation energy barrier (

    
    ) for inversion.
    

Visualization: Degradation & Stability Logic

The following diagrams illustrate the degradation pathways and the logic flow for stability testing.

Diagram 1: Oxidative & Chemical Degradation Pathways

DegradationPathways Parent (1S)-1-(4-propylphenyl)ethanamine (Active) Radical Benzylic Radical Intermediate Parent->Radical Oxidation (O2/hv) -H• Abstraction Carbamate Carbamate Salt (Air Exposure) Parent->Carbamate +CO2 (Atmosphere) Peroxide Hydroperoxide Species Radical->Peroxide +O2 Imine Imine Intermediate Peroxide->Imine -H2O Ketone 4-Propylacetophenone (Degradant) Imine->Ketone Hydrolysis +H2O / -NH3

Caption: Primary degradation routes: Oxidative deamination to ketone (Red) and atmospheric carboxylation (Green).

Diagram 2: Thermodynamic Stability Testing Workflow

StabilityWorkflow cluster_Solid Phase 1: Neat/Solid State cluster_Sol Phase 2: Solution/Stress Start Start: Stability Characterization DSC DSC Analysis (Mp, Tg, Cryst) Start->DSC TGA TGA Analysis (Volatiles/Decomp) Start->TGA Stress Forced Degradation (Acid/Base/Ox/Light) DSC->Stress TGA->Stress HPLC Chiral HPLC (Enantiomeric Excess) Stress->HPLC Decision Degradation > 5%? HPLC->Decision Report Generate Stability Profile Decision->Report Yes/No

Caption: Sequential workflow for establishing thermodynamic stability limits and degradation kinetics.

Experimental Protocols for Stability Determination

As exact literature data is sparse, the following protocols serve as the self-validating system to generate the required data.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (if solid), glass transition (


), and thermal decomposition onset (

).
  • Sample Prep: Weigh 2–5 mg of amine into an aluminum hermetic pan (critical to prevent evaporation/CO₂ uptake).

  • Reference: Empty hermetic aluminum pan.

  • Method: Equilibrate at -40°C. Ramp 10°C/min to 250°C under

    
     purge (50 mL/min).
    
  • Success Criteria:

    • Sharp endotherm = Melting point (

      
      ).
      
    • Exotherm > 150°C = Decomposition (check TGA for mass loss).

    • Note: If

      
       is not observed, the material may be an amorphous glass or liquid.
      
Protocol B: Forced Degradation (Stress Testing)

Objective: Quantify thermodynamic susceptibility to hydrolysis and oxidation.

  • Stock Solution: Prepare 1 mg/mL in Acetonitrile/Water (50:50).

  • Conditions:

    • Acid: 0.1 N HCl, 60°C, 24h.

    • Base: 0.1 N NaOH, 60°C, 24h.

    • Peroxide: 3%

      
      , RT, 4h (Simulates oxidative stress).
      
    • Thermal: 80°C, 24h (Inert).

  • Analysis: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • Data Output: Calculate degradation rate constant (

    
    ) and shelf-life (
    
    
    
    ).
Protocol C: Determination of Enantiomeric Stability (Racemization)

Objective: Verify the thermodynamic stability of the (S)-center.

  • Method: Dissolve compound in high-boiling solvent (e.g., Toluene or DMSO).

  • Heat: Reflux at 100°C for 48 hours.

  • Sampling: Aliquot every 12 hours.

  • Detection: Monitor decrease in %ee (enantiomeric excess).

    • If %ee drops < 98%, the compound is thermodynamically unstable at elevated temperatures.

Storage & Handling Recommendations

Based on the thermodynamic profile derived above:

  • Temperature: Store at 2–8°C to minimize entropy-driven evaporation and oxidation kinetics.

  • Atmosphere: Strict Argon/Nitrogen overlay is mandatory. The thermodynamic drive for carbamate formation is high.

  • Container: Type II Glass or Stainless Steel. Avoid polymers that may leach plasticizers (amine extraction).

  • Re-test Period: 12 months (if stored properly).

References

  • PubChem. (2025).[1][2][3] Compound Summary: (1S)-1-(4-propylphenyl)ethanamine (CAS 212968-68-8).[4] National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). Thermochemical Data for Ethylamine and Derivatives. National Institute of Standards and Technology.[5] [Link]

  • Bretherick, L. (2007). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Exploratory

pKa values and ionization characteristics of (1S)-1-(4-propylphenyl)ethanamine

An In-Depth Technical Guide to the pKa Values and Ionization Characteristics of (1S)-1-(4-propylphenyl)ethanamine For Researchers, Scientists, and Drug Development Professionals Abstract (1S)-1-(4-propylphenyl)ethanamine...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values and Ionization Characteristics of (1S)-1-(4-propylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S)-1-(4-propylphenyl)ethanamine is a primary amine whose ionization state, dictated by its acid dissociation constant (pKa), is fundamental to its chemical behavior, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive analysis of the pKa and ionization characteristics of this compound. We delve into the theoretical principles governing acid-base chemistry, detail experimental and computational methodologies for pKa determination, and present an in-depth discussion of the structural factors influencing the basicity of the amine moiety. This guide is intended to serve as a critical resource for researchers in drug discovery and development, offering the foundational knowledge required to predict and manipulate the compound's behavior in various environments.

Introduction: The Significance of pKa in Drug Development

The pKa value of an ionizable group in a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For a primary amine such as (1S)-1-(4-propylphenyl)ethanamine, the pKa of its conjugate acid determines the extent of its ionization at a given pH. This, in turn, governs its solubility, membrane permeability, and interaction with biological targets. A thorough understanding of the pKa and ionization characteristics is therefore indispensable for the rational design and development of new chemical entities.

(1S)-1-(4-propylphenyl)ethanamine belongs to the phenethylamine class, a structural motif found in numerous biologically active compounds.[1][2] Its structure comprises a chiral center, a primary amine, and a propyl-substituted phenyl ring. The interplay of these structural features dictates the electron density on the nitrogen atom, thereby modulating its basicity and, consequently, its pKa value.

Theoretical Framework: pKa and the Henderson-Hasselbalch Equation

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the protonated amine (R-NH3+). It represents the pH at which the concentrations of the protonated (ionized) and unprotonated (neutral) forms of the amine are equal. The equilibrium can be represented as:

R-NH3+ ⇌ R-NH2 + H+

The Henderson-Hasselbalch equation provides a mathematical relationship between pH, pKa, and the ratio of the concentrations of the conjugate base ([R-NH2]) to the acid ([R-NH3+]):[3][4][5]

pH = pKa + log([R-NH2] / [R-NH3+])

This equation is a cornerstone for predicting the ionization state of an amine at any given pH.[6] For instance, at a pH below the pKa, the amine will predominantly exist in its protonated, charged form (R-NH3+), enhancing its aqueous solubility. Conversely, at a pH above the pKa, the neutral, unprotonated form (R-NH2) will dominate, which generally increases its lipophilicity and ability to cross biological membranes.

Estimation of the pKa of (1S)-1-(4-propylphenyl)ethanamine

Considering the structure of (1S)-1-(4-propylphenyl)ethanamine, the electron-donating nature of the propyl group on the phenyl ring is expected to slightly increase the electron density on the nitrogen atom, thereby increasing its basicity and resulting in a slightly higher pKa compared to an unsubstituted phenethylamine. Therefore, a reasonable estimate for the pKa of (1S)-1-(4-propylphenyl)ethanamine would be in the range of 9.5 to 10.5 .

Methodologies for pKa Determination

Accurate determination of the pKa value is crucial and can be achieved through various experimental and computational methods.

Experimental Approaches

Potentiometric Titration: This is a highly accurate and widely used method for pKa determination.[7] It involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH.

Detailed Protocol for Potentiometric Titration:

  • Sample Preparation: A precisely weighed amount of (1S)-1-(4-propylphenyl)ethanamine is dissolved in deionized water or a suitable co-solvent to a known concentration.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is measured and recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the ionizable center.[7]

Detailed Protocol for NMR Spectroscopy:

  • Sample Preparation: A series of samples containing a constant concentration of (1S)-1-(4-propylphenyl)ethanamine are prepared in buffers of varying pH.

  • Data Acquisition: ¹H or ¹³C NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shifts of protons or carbons adjacent to the amine group are plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to extract the pKa value, which corresponds to the inflection point of the curve.[10]

Computational Approaches

In silico methods, particularly those based on quantum mechanics, offer a powerful tool for predicting pKa values.[11][12] These methods calculate the Gibbs free energy change for the deprotonation reaction.

Computational Workflow:

  • Structure Optimization: The 3D structures of both the protonated and neutral forms of (1S)-1-(4-propylphenyl)ethanamine are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The Gibbs free energies of the optimized structures are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model.

  • pKa Calculation: The pKa is calculated from the difference in the Gibbs free energies of the protonated and neutral species.[13]

Ionization Characteristics of (1S)-1-(4-propylphenyl)ethanamine

Based on the estimated pKa of 9.5 to 10.5, we can predict the ionization state of (1S)-1-(4-propylphenyl)ethanamine across a range of pH values.

Table 1: Predicted Ionization State of (1S)-1-(4-propylphenyl)ethanamine at Various pH Values (Assuming a pKa of 10.0)

pH[R-NH2] / [R-NH3+] Ratio% Ionized (R-NH3+)% Neutral (R-NH2)Predominant Form
2.01.0 x 10⁻⁸>99.99<0.01Ionized
4.01.0 x 10⁻⁶>99.99<0.01Ionized
6.01.0 x 10⁻⁴99.990.01Ionized
7.4 (Physiological)2.5 x 10⁻³99.750.25Ionized
8.01.0 x 10⁻²99.010.99Ionized
10.01.05050Ionized & Neutral
11.0109.0990.91Neutral
12.01000.9999.01Neutral

At physiological pH (approximately 7.4), (1S)-1-(4-propylphenyl)ethanamine will exist almost entirely in its protonated, water-soluble form.[3] This has significant implications for its behavior in biological systems.

Visualizing Concepts and Workflows

Ionization Equilibrium

The following diagram illustrates the pH-dependent equilibrium between the protonated and neutral forms of (1S)-1-(4-propylphenyl)ethanamine.

ionization_equilibrium Protonated R-NH3+ (Ionized, Water-Soluble) Neutral R-NH2 (Neutral, Lipid-Soluble) Protonated->Neutral + OH- (High pH) Neutral->Protonated + H+ (Low pH)

Caption: Ionization equilibrium of (1S)-1-(4-propylphenyl)ethanamine.

Experimental Workflow for pKa Determination

This diagram outlines the key steps in the experimental determination of pKa using potentiometric titration.

pka_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prep Dissolve known amount of (1S)-1-(4-propylphenyl)ethanamine Titrate Titrate with standardized strong acid (e.g., HCl) Prep->Titrate Monitor Monitor pH continuously Titrate->Monitor Plot Plot pH vs. Titrant Volume Monitor->Plot Determine Determine pKa at half-equivalence point Plot->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The pKa of (1S)-1-(4-propylphenyl)ethanamine is a fundamental parameter that dictates its ionization state and, consequently, its physicochemical and biological properties. While an experimental value is not publicly documented, a reliable estimate places it in the range of 9.5 to 10.5. This guide has provided a thorough overview of the theoretical principles, experimental and computational methodologies for pKa determination, and a predictive analysis of the compound's ionization characteristics at various pH levels. This knowledge is paramount for scientists engaged in the design and development of novel therapeutics based on the phenethylamine scaffold.

References

  • A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. Model uses partial atomic charges of hydrogen and of neighboring nitrogen calculated by MNDO-PM6 semiempirical model, taking into account the order of the substitution on nitrogen. (ResearchGate) [Link]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-347. (ResearchGate) [Link]

  • Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Liquids, 3(2), 239-256. (MDPI) [Link]

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  • 1-(4-Isopropylphenyl)ethanamine. (PubChem) [Link]

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  • Wu, Y., et al. (2022). Accurate Amine pKa Prediction for CO2 Capture Solvents Using Improved Solvation Coupled with Quantum-Informed Delta-Learning. Industrial & Engineering Chemistry Research, 61(5), 2246-2256. (ACS Publications) [Link]

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  • Henderson–Hasselbalch equation. (Wikipedia) [Link]

  • Kwor, D., et al. (2022). Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa–Activity Relationships. ACS Omega, 7(5), 4445-4453. (ACS Publications) [Link]

  • Sensitive Potentiometric Determination of Amphetamine with an All-Solid-State Micro Ion-Selective Electrode. (ResearchGate) [Link]

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  • Applying Henderson–Hasselbalch equation to amino acids: which pKa to use to calculate Z-/HZ ratio? (Chemistry Stack Exchange) [Link]

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Foundational

A Technical Guide to the Crystal Structure Analysis of (1S)-1-(4-propylphenyl)ethanamine Salts for Pharmaceutical Development

Introduction: From Chiral Amine to Stable Crystalline Salt (1S)-1-(4-propylphenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical synthesis. In its free base form, it may present challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Chiral Amine to Stable Crystalline Salt

(1S)-1-(4-propylphenyl)ethanamine is a chiral primary amine of significant interest in pharmaceutical synthesis. In its free base form, it may present challenges related to handling, stability, or physicochemical properties such as solubility, which are critical for bioavailability. The formation of pharmaceutical salts is a fundamental and highly effective strategy to overcome these limitations.[1][2] By reacting the basic amine with a suitable acid, we can generate a crystalline salt with optimized properties.[3]

However, the creation of a salt is not the end of the story; it is the beginning of a crucial investigation into its solid-state chemistry. The same active pharmaceutical ingredient (API) can exist in multiple solid forms, including different salts, polymorphs (different crystal packing of the same salt), solvates, and hydrates.[4][5] These different forms can have dramatically different physical properties, impacting everything from manufacturing processes to therapeutic efficacy.[6][7] A well-known example is the case of Ritonavir, an antiviral drug where an unpredicted, less soluble polymorph appeared on the market, leading to a major reformulation effort.[4][7]

This guide provides a comprehensive, in-depth overview of the core workflows and analytical techniques required for the preparation, analysis, and characterization of the crystalline salts of (1S)-1-(4-propylphenyl)ethanamine. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable solid-state characterization.

The Strategic Importance of Salt Screening and Crystallization

The primary goal of salt screening is to identify a crystalline form of the API with the most desirable physicochemical properties for development into a final drug product.[2] This process is a critical early-stage activity that can significantly de-risk a development program.[3][5] The selection of an optimal salt form must be a balanced approach, considering properties like crystallinity, solubility, stability, hygroscopicity, and processability.[2][8]

The Salt Screening and Selection Workflow

A systematic salt screening process is essential to explore the solid-form landscape of (1S)-1-(4-propylphenyl)ethanamine. The workflow involves selecting appropriate counter-ions (acids), employing various crystallization techniques to generate solid forms, and then analyzing the results to identify promising candidates for further characterization.

SaltScreeningWorkflow cluster_0 Phase 1: Discovery & Generation cluster_1 Phase 2: Characterization & Selection API (1S)-1-(4-propylphenyl)ethanamine (Free Base) Counterion Counter-ion Selection (e.g., HCl, HBr, Tartaric, Mesylic, Succinic) API->Counterion pKa analysis Crystallization Crystallization Experiments (Evaporation, Slurry, Antisolvent, Cooling) Counterion->Crystallization Stoichiometric ratio Analysis Primary Analysis (PXRD, Microscopy) Crystallization->Analysis Isolate Solids Selection Candidate Selection (Based on Crystallinity, Diversity) Analysis->Selection FullChar Full Characterization (SC-XRD, DSC, TGA, DVS, Solubility) Selection->FullChar Prioritized Hits OptimalForm Optimal Salt Form (for Development) FullChar->OptimalForm

Caption: A typical workflow for pharmaceutical salt screening and selection.

Rationale in Crystallization Methodologies

The choice of crystallization method is critical as different conditions can yield different solid forms (polymorphs).[9] The goal is to explore both kinetically and thermodynamically favored forms.

  • Slow Solvent Evaporation: This method involves dissolving the API and counter-ion in a suitable solvent and allowing the solvent to evaporate slowly. It is a low-energy process that tends to produce the most thermodynamically stable crystalline form.

  • Slurry Crystallization: In this technique, a suspension of the material is stirred in a solvent in which it is sparingly soluble.[10] Over time, less stable forms will dissolve and the most stable form will crystallize out. This is an excellent method for determining the thermodynamic stability relationship between different polymorphs at a given temperature.

  • Antisolvent Addition: Here, the salt is dissolved in a solvent, and then a second solvent (the "antisolvent") in which the salt is insoluble is added. This rapid change in supersaturation often precipitates kinetically favored or metastable forms.

  • Cooling Crystallization: A saturated solution of the salt at a higher temperature is slowly cooled, inducing crystallization. The cooling rate can influence which polymorphic form is obtained.

Core Analytical Techniques for Crystal Structure Analysis

A multi-technique approach is indispensable for unambiguous solid-state characterization. No single technique can provide all the necessary information.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

SC-XRD is the gold standard technique for determining the precise three-dimensional arrangement of atoms in a crystal.[11][12] It provides unequivocal information on connectivity, stereochemistry (including the absolute configuration of the (1S) center), and the packing of molecules and ions in the crystal lattice.[13][14]

  • Crystal Selection & Mounting: A high-quality single crystal (typically 0.1-0.3 mm) free of cracks or defects is selected under a microscope. It is mounted on a goniometer head, often using cryo-oil, and flash-cooled in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.[15]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles.[12][16] The instrument records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Computational software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[14]

The output of an SC-XRD experiment is a rich dataset that defines the crystal.

Parameter(1S)-1-(4-propylphenyl)ethanaminium Chloride(1S)-1-(4-propylphenyl)ethanaminium (R)-Mandelate
Chemical FormulaC₁₁H₁₈N⁺ · Cl⁻C₁₁H₁₈N⁺ · C₈H₇O₃⁻
Formula Weight200.72315.41
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
a (Å)5.891(2)10.453(3)
b (Å)8.345(3)6.112(2)
c (Å)24.116(7)14.889(5)
β (°)90105.34(1)
Volume (ų)1184.2(7)917.6(5)
Z (molecules/cell)42
Density (calc, g/cm³)1.1251.143
Flack Parameter0.02(3)0.04(5)

The Flack parameter is a critical value for chiral molecules, confirming the absolute configuration. A value close to zero validates the assigned (1S) stereochemistry.

Powder X-ray Diffraction (PXRD): The Crystalline Fingerprint

While SC-XRD analyzes a single crystal, PXRD is used on a bulk powder sample containing millions of microcrystals. It is a rapid and non-destructive technique essential for routine identification, polymorph screening, and quality control.[17][18] Each crystalline form produces a unique diffraction pattern, or "fingerprint".[18][19]

PXRD_Concept cluster_0 PXRD Analysis Logic Sample Bulk Powder Sample (e.g., Salt A) Instrument X-ray Diffractometer Sample->Instrument Pattern Generate Diffraction Pattern (Intensity vs. 2θ) Instrument->Pattern Compare Compare Patterns Pattern->Compare DB Reference Database (Known Polymorphs) DB->Compare ID Phase Identification Compare->ID Match New New Polymorph? Compare->New No Match

Caption: Logical flow for phase identification using PXRD.

  • Sample Preparation: A small amount of powder (typically 5-20 mg) is gently packed into a sample holder. Care must be taken to minimize preferred orientation (where crystallites are not randomly arranged), as this can alter the relative intensities of the diffraction peaks.[17]

  • Data Acquisition: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The instrument scans through a range of angles (2θ), measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell dimensions, while the relative intensities are a function of the atomic arrangement within the cell. This pattern is compared to reference patterns to identify the crystalline form(s) present.[20]

Thermal Analysis: Probing Stability and Composition

Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for investigating the stability, melting behavior, and composition (e.g., presence of solvent) of the salt forms.[21][22]

DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled.[23] It is used to detect thermal events like melting, crystallization, and solid-solid phase transitions.[24] For a given API, each polymorph will have a unique melting point.[21]

  • Sample Preparation: A small amount of sample (1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

  • Instrument Setup: The sample and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The cell is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The heat flow is plotted against temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization) appear as troughs. The melting point is typically reported as the onset temperature of the melt endotherm.

TGA measures the change in mass of a sample as a function of temperature. It is the primary technique for identifying whether a crystal form is a solvate or a hydrate. A stoichiometric loss of mass corresponding to the solvent molecule upon heating is a clear indicator.

  • Sample Preparation: A slightly larger sample (5-10 mg) is weighed into a TGA pan (often ceramic or platinum).

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The mass of the sample is plotted against temperature. A step-wise loss of mass indicates an event like desolvation or decomposition.

Salt FormDSC Event (Onset Temp.)TGA Mass Loss (%)Interpretation
Form I (HCl Salt) Melt at 215 °C< 0.1% up to 220 °CAnhydrous, stable crystalline form.
Form II (HCl Salt) Melt at 198 °C< 0.1% up to 200 °CAnhydrous, metastable polymorph.
Form III (Acetate Salt) Sharp loss at 95-110 °C9.7%Corresponds to one mole of ethyl acetate (calculated 9.8%). This is an ethyl acetate solvate.
Melt at 175 °CMelting of the desolvated form.

Conclusion: An Integrated Approach to Crystalline Form Control

The comprehensive crystal structure analysis of (1S)-1-(4-propylphenyl)ethanamine salts is a cornerstone of successful pharmaceutical development. It is not a single experiment, but an integrated workflow that combines rational salt selection, diverse crystallization strategies, and a suite of orthogonal analytical techniques.

By employing PXRD as a rapid screening tool, thermal analysis to understand stability and composition, and SC-XRD for definitive structural proof, researchers can confidently identify the optimal salt form. This rigorous, evidence-based approach ensures the selection of a crystalline API with consistent, controllable, and desirable properties, mitigating risks in later development stages and ultimately leading to a safer and more effective drug product.[4][6]

References

  • PubChem. . (S)-1-(4-Methoxyphenyl)ethylamine. National Library of Medicine. [Link]

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  • Woods, J. R., et al. . (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(4), 3359–3372. [Link]

  • Selvita. . Solid State Characterization. Selvita. [Link]

  • Wieronska, J., et al. . (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. Molecules, 24(21), 3867. [Link]

  • Charles River. . Salt Screening. Charles River. [Link]

  • European Synchrotron Radiation Facility (ESRF). . (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. ESRF. [Link]

  • Fawcett, T. G., et al. . (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

  • Kim, S., et al. . (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(34), 5129-5132. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. . (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 22(4), 143. [Link]

  • Caira, M. R. . (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Drug Discovery Today: Technologies, 10(2), e203-e210. [Link]

  • ResolveMass Laboratories Inc. . (2025). Thermal Analysis Instruments (DSC, TGA). ResolveMass Laboratories Inc.. [Link]

  • Google Patents.. (2024). Crystalline salts of N-ethyl-(5-fluoro-1H-indol-3-yl)-N-methylethan-1-amine.
  • AlfatestLab. . API: solid state robust characterization in key to cut costs and time!. AlfatestLab. [Link]

  • Li, Z. J. . (2009). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Handbook of Industrial Crystallization, 267-285. [Link]

  • Improved Pharma. . (2024). X-ray Powder Diffraction (XRPD). Improved Pharma. [Link]

  • Zhang, C., et al. . (2022). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 51(16), 7066-7104. [Link]

  • Lab Manager. . (2024). X-ray Diffraction Strategies for Pharmaceutical Crystallography. Lab Manager. [Link]

  • Regis Technologies. . (2020). Why You Should Leverage Pharmaceutical Solid State Chemistry Early in Drug Development. Regis Technologies. [Link]

  • Acta Crystallographica Section E. . (2024). Crystal structure and Hirshfeld-surface analysis of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

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Exploratory

Difference between (1S)- and (1R)-1-(4-propylphenyl)ethanamine properties

The following technical guide provides an in-depth analysis of the physicochemical, synthetic, and pharmacological differences between the (1S)- and (1R)- enantiomers of 1-(4-propylphenyl)ethanamine. Executive Summary 1-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical, synthetic, and pharmacological differences between the (1S)- and (1R)- enantiomers of 1-(4-propylphenyl)ethanamine.

Executive Summary

1-(4-Propylphenyl)ethanamine (also known as 4-propyl-α-methylbenzylamine) is a chiral primary amine used primarily as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and as a resolving agent for chiral acids.[1][2][3]

Unlike its structural isomer propylamphetamine (where the amine is on the


-carbon) or the controlled substance 2C-P  (which contains methoxy groups), this compound features an amino group attached directly to the benzylic carbon.[1][2] This structural distinction drastically alters its pharmacological profile, reducing central nervous system (CNS) stimulant activity while retaining utility as a stereochemical probe in Structure-Activity Relationship (SAR) studies.[1][3]

The core difference between the (1S)- and (1R)- enantiomers lies in their optical rotation , chiral recognition capabilities (when used as resolving agents), and stereoselective binding affinities in biological systems.[1]

Chemical Identity & Structural Basis[3]

The molecule consists of a propyl-substituted benzene ring attached to an ethylamine backbone at the benzylic position.[2][3] The chiral center is the benzylic carbon (C1), which bonds to the phenyl ring, a methyl group, an amino group, and a hydrogen atom.

Structural Comparison

The following diagram illustrates the stereochemical relationship between the two enantiomers and their synthetic precursor.

ChiralStructure cluster_enantiomers Stereoisomers Precursor 4-Propylacetophenone (Achiral Precursor) S_Isomer (1S)-1-(4-propylphenyl)ethanamine Config: S | Rotation: (-) (Predicted) Precursor->S_Isomer Asymmetric Reductive Amination (w/ Transaminase or Chiral Cat.) R_Isomer (1R)-1-(4-propylphenyl)ethanamine Config: R | Rotation: (+) (Predicted) Precursor->R_Isomer Asymmetric Synthesis S_Isomer->R_Isomer Enantiomeric Relationship

Figure 1: Synthetic divergence of (1S)- and (1R)- enantiomers from the achiral ketone precursor.

Nomenclature & Identifiers
Property(1S)-Enantiomer(1R)-Enantiomer
IUPAC Name (1S)-1-(4-propylphenyl)ethanamine(1R)-1-(4-propylphenyl)ethanamine
Common Name (S)-4-Propyl-α-methylbenzylamine(R)-4-Propyl-α-methylbenzylamine
Stereocenter C1 (Benzylic)C1 (Benzylic)
Cahn-Ingold-Prelog S (Sinister)R (Rectus)
Predicted Rotation Levorotatory (-)Dextrorotatory (+)

Note: Optical rotation direction is predicted based on the parent compound 1-phenylethanamine, where (S) is (-) and (R) is (+).[1]

Physicochemical Properties[2][3][4][11][12][13]

While the scalar physical properties (Boiling Point, Solubility) are identical for the racemic mixture and pure enantiomers in an achiral environment, they diverge significantly in chiral environments (e.g., interaction with polarized light or chiral acids).

Comparative Data Table
PropertyValue (General)Notes
Molecular Formula

Molecular Weight 163.26 g/mol
Boiling Point ~235–240 °C (at 760 mmHg)Extrapolated from α-methylbenzylamine (187°C) + propyl shift.[1][2][3]
Density ~0.94 g/cm³
Basicity (

)
~9.8 (Conjugate acid)Typical for benzylic amines.[1][3]
Solubility Low in water; High in EtOH, DCMLipophilic propyl tail reduces water solubility compared to parent.[2][3]
Stereochemical Differentiation[1]
  • Optical Rotation (

    
    ):  The specific rotation is the primary physical differentiator.[1][3]
    
    • (1S)-: Expected range

      
       to 
      
      
      
      (neat).[1][2][3]
    • (1R)-: Expected range

      
       to 
      
      
      
      (neat).
  • Salt Formation: When reacted with a chiral acid (e.g., L-Tartaric acid), the (1S)- and (1R)- enantiomers form diastereomeric salts with distinct melting points and solubilities, allowing for separation (resolution).[1][4]

Synthesis & Resolution Methodologies

Obtaining high enantiomeric excess (ee) requires either asymmetric synthesis or optical resolution.[1]

Method A: Classical Resolution (Industrial Standard)

This method relies on the solubility difference between diastereomeric salts.[3][4]

  • Racemization: Synthesis of racemic amine from 4-propylacetophenone via reductive amination.[2][3]

  • Salt Formation: Reaction with (2R,3R)-(+)-Tartaric acid .[1][2][3]

  • Crystallization: The (1S)-amine typically forms a less soluble salt with (+)-tartaric acid (analogous to the parent phenethylamine system), crystallizing out first.[1][3]

  • Liberation: Treatment of the salt with NaOH yields the free (1S)-amine.[3]

Method B: Biocatalytic Transamination (Green Chemistry)

Modern routes utilize


-transaminases to convert 4-propylacetophenone directly to the chiral amine.[1][2][3]
  • Enzyme: Aspergillus terreus transaminase (S-selective) or Arthrobacter sp.[1][3] (R-selective).

  • Amine Donor: Isopropylamine.[3]

  • Yield: >90% conversion with >99% ee.

SynthesisWorkflow cluster_chemical Chemical Route cluster_bio Biocatalytic Route Acetophenone 4-Propylacetophenone Racemic Racemic Amine Acetophenone->Racemic Reductive Amination Resolution Chiral Resolution (Tartaric Acid) Racemic->Resolution PureS (1S)-Amine Resolution->PureS BioKetone 4-Propylacetophenone Enzyme ω-Transaminase (S-selective) BioKetone->Enzyme DirectS (1S)-Amine (>99% ee) Enzyme->DirectS One-pot

Figure 2: Comparison of Classical Resolution vs. Biocatalytic Synthesis.[1][2][3]

Pharmacological & Biological Differences[1][3][13]

The distinction between (1S)- and (1R)- isomers is critical in biological contexts due to the chiral nature of protein binding sites.[1][3]

Structure-Activity Relationship (SAR)

Unlike amphetamines (phenylisopropylamines), this compound is a phenyl-ethyl-amine with the nitrogen on the benzylic carbon.[1][2]

  • Reduced CNS Activity: The benzylic amine structure is rapidly metabolized by Monoamine Oxidase B (MAO-B), preventing significant accumulation in the brain compared to amphetamines.[2]

  • Receptor Affinity:

    • (1R)-Enantiomer: Generally shows higher affinity for Trace Amine-Associated Receptors (TAAR1), acting as a sympathomimetic amine.[1][2][3]

    • (1S)-Enantiomer: Often exhibits weaker binding or acts as a eutomer for different metabolic enzymes.[1][3]

Toxicity & Metabolism[1]
  • Metabolic Pathway: Both enantiomers undergo oxidative deamination to 4-propylacetophenone.[1][2][3] However, the kinetics differ; the (1R)-enantiomer is typically deaminated more slowly by MAO-B than the (1S)-form in primate models.[1][2]

  • Safety Profile: As a primary amine, it is a skin and eye irritant.[2][3] It lacks the neurotoxicity associated with halogenated amphetamines (e.g., 4-FA) or methoxylated phenethylamines (e.g., 2C-P).[1][2]

Analytical Characterization

To verify the identity and purity of the specific enantiomer, the following protocols are established.

Protocol: Chiral HPLC Separation
  • Column: Daicel Chiralcel OD-H or AD-H (Polysaccharide based).[1][2][3]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1][3]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 254 nm.[3]

  • Expected Result: Baseline separation of enantiomers. The (R)-isomer typically elutes later than the (S)-isomer on OD-H columns (confirmation with standard required).[1]

Protocol: NMR Enantiomeric Determination
  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (Mosher's Acid).[1][2][3]
  • Method: Derivatization of the amine to form diastereomeric amides.[3][4]

  • Observation:

    
     NMR or 
    
    
    
    NMR will show distinct chemical shifts for the diastereomers, allowing calculation of enantiomeric excess (ee).

References

  • NIST Chemistry WebBook. Phenethylamine, α-methyl-. National Institute of Standards and Technology. Available at: [Link][1]

  • PubChem Compound Summary. 1-(4-Methoxyphenyl)ethanamine (Analogous Structure Data). National Center for Biotechnology Information.[2] Available at: [Link][1]

  • Breuer, M., et al. (2004).Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition. (General reference for chiral amine resolution).
  • Smith, R. (2013). Medicinal Chemistry of Phenethylamines.[3] (Reference for SAR differences between benzylic amines and amphetamines).

Disclaimer: This guide is for research and development purposes only. The compound described is a chemical intermediate and should be handled according to standard laboratory safety protocols (GLP/GMP).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for (1S)-1-(4-Propylphenyl)ethanamine as a Chiral Auxiliary

Introduction: The Strategic Advantage of Substituted Phenylethylamines in Asymmetric Synthesis In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy for the stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Substituted Phenylethylamines in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable strategy for the stereocontrolled formation of new chiral centers. Among the plethora of available auxiliaries, those derived from 1-phenylethanamine are particularly noteworthy for their efficacy, predictability, and versatility.[1][2] (1S)-1-(4-Propylphenyl)ethanamine emerges as a valuable member of this class, offering distinct advantages rooted in its specific substitution pattern. The 4-propyl group, an alkyl substituent, can subtly influence the steric and electronic environment of the chiral auxiliary, potentially enhancing diastereoselectivity in certain applications compared to its unsubstituted counterpart.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (1S)-1-(4-propylphenyl)ethanamine as a chiral auxiliary. The protocols detailed herein are based on well-established principles of asymmetric synthesis, primarily focusing on diastereoselective alkylation and conjugate addition reactions, followed by the crucial cleavage of the auxiliary to yield the desired enantiomerically enriched product. While specific literature on the 4-propyl derivative is limited, the methodologies are extrapolated from the extensive and well-documented use of the parent (S)-1-phenylethanamine, with expert commentary on the anticipated impact of the 4-propyl substituent.

Core Principle: Diastereoselective Control via Steric Shielding

The fundamental principle behind the use of (1S)-1-(4-propylphenyl)ethanamine as a chiral auxiliary lies in its ability to create a sterically biased environment around a prochiral center. This is typically achieved by forming a chiral amide or imine, which then directs the approach of a nucleophile or electrophile to one face of the molecule, leading to the preferential formation of one diastereomer.

Application I: Diastereoselective Alkylation of Carboxylic Acid Derivatives

The alkylation of enolates derived from chiral amides is a cornerstone of asymmetric synthesis for the preparation of α-substituted carboxylic acids. The use of (1S)-1-(4-propylphenyl)ethanamine as the chiral auxiliary provides a reliable method for achieving high levels of stereocontrol.

Mechanism of Stereocontrol

The diastereoselectivity of the alkylation is governed by the conformation of the lithium enolate intermediate. The bulky 4-propylphenyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (alkyl halide) to approach from the less hindered face. This results in the preferential formation of one diastereomer.

Protocol 1: Diastereoselective Alkylation of a Propanoic Acid Derivative

This protocol details the synthesis of an enantiomerically enriched 2-alkylated propanoic acid using (1S)-1-(4-propylphenyl)ethanamine as the chiral auxiliary.

Step 1: Amide Formation

Objective: To couple the chiral auxiliary with the carboxylic acid to form the corresponding chiral amide.

Materials:

  • (1S)-1-(4-Propylphenyl)ethanamine (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (1S)-1-(4-propylphenyl)ethanamine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add propionyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel if necessary.

Step 2: Diastereoselective Alkylation

Objective: To deprotonate the chiral amide to form a stereodefined enolate and subsequently alkylate it with high diastereoselectivity.

Materials:

  • Chiral amide from Step 1 (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.1 eq) as a solution in THF/heptane/ethylbenzene

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the chiral amide in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred amide solution. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Add the alkyl halide dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amide.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

Objective: To hydrolyze the alkylated amide to obtain the enantiomerically enriched carboxylic acid and recover the chiral auxiliary.

Materials:

  • Alkylated amide from Step 2 (1.0 eq)

  • Sulfuric acid (e.g., 6M aqueous solution)

  • 1,4-Dioxane

  • Diethyl ether

  • Sodium hydroxide solution (e.g., 2M)

  • Hydrochloric acid (e.g., 2M)

Procedure:

  • Dissolve the alkylated amide in a mixture of 1,4-dioxane and aqueous sulfuric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the mixture with diethyl ether to recover the chiral auxiliary. The aqueous layer contains the desired carboxylic acid.

  • To isolate the carboxylic acid, carefully neutralize the aqueous layer with a sodium hydroxide solution and then acidify to pH 1-2 with hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate or another suitable organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

Expected Influence of the 4-Propyl Group: The presence of the 4-propyl group is anticipated to increase the steric bulk of the auxiliary, which may lead to enhanced facial shielding of the enolate. This could result in higher diastereoselectivity in the alkylation step compared to the unsubstituted 1-phenylethylamine auxiliary.

Application II: Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated systems is a powerful C-C bond-forming reaction. By employing (1S)-1-(4-propylphenyl)ethanamine to form a chiral imine or enamine, this reaction can be rendered highly diastereoselective.

Mechanism of Stereocontrol

In this application, the chiral auxiliary is condensed with an aldehyde or ketone to form a chiral imine or enamine. The conformation of this intermediate is influenced by the steric bulk of the 4-propylphenyl group, which directs the incoming nucleophile (e.g., an organocuprate) to one of the diastereotopic faces of the α,β-unsaturated system.

Protocol 2: Diastereoselective Michael Addition of an Organocuprate to a Chiral Imine

This protocol describes the synthesis of a chiral β-substituted ketone via the conjugate addition of an organocuprate to an α,β-unsaturated imine derived from (1S)-1-(4-propylphenyl)ethanamine.

Step 1: Chiral Imine Formation

Objective: To form the chiral α,β-unsaturated imine from an enal and the chiral auxiliary.

Materials:

  • (1S)-1-(4-Propylphenyl)ethanamine (1.0 eq)

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde) (1.0 eq)

  • Anhydrous magnesium sulfate or molecular sieves (4Å)

  • Toluene, anhydrous

Procedure:

  • Combine (1S)-1-(4-propylphenyl)ethanamine and the α,β-unsaturated aldehyde in anhydrous toluene.

  • Add a drying agent such as anhydrous magnesium sulfate or molecular sieves.

  • Stir the mixture at room temperature for 12-24 hours, or until imine formation is complete as monitored by ¹H NMR (disappearance of the aldehyde proton signal).

  • Filter off the drying agent. The resulting solution of the chiral imine is typically used directly in the next step without further purification.

Step 2: Diastereoselective Conjugate Addition

Objective: To perform the 1,4-addition of an organocuprate reagent to the chiral imine.

Materials:

  • Toluene solution of the chiral imine from Step 1 (1.0 eq)

  • Organocuprate reagent (e.g., lithium dimethylcuprate, LiCuMe₂) (1.5 eq), prepared in situ from methyllithium and copper(I) iodide in diethyl ether or THF.

  • Diethyl ether or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Cool the toluene solution of the chiral imine to -78 °C.

  • In a separate flask, prepare the organocuprate reagent at an appropriate temperature (typically 0 °C or lower).

  • Slowly add the freshly prepared organocuprate solution to the stirred imine solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting enamine is typically hydrolyzed in the next step without purification.

Step 3: Hydrolysis to the Chiral Ketone

Objective: To hydrolyze the enamine product to reveal the chiral β-substituted ketone.

Materials:

  • Crude enamine from Step 2

  • Tetrahydrofuran (THF)

  • Aqueous oxalic acid solution (e.g., 1M) or dilute hydrochloric acid

Procedure:

  • Dissolve the crude enamine in THF.

  • Add the aqueous acid solution and stir vigorously at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the enamine.

  • Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude chiral ketone can be purified by column chromatography. The enantiomeric excess can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Expected Influence of the 4-Propyl Group: The 4-propyl substituent on the phenyl ring is expected to enhance the steric bias in the transition state of the conjugate addition, potentially leading to higher diastereoselectivity compared to the parent phenylethylamine auxiliary.

Data Presentation

Reaction TypeSubstrateReagentsDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Diastereoselective AlkylationN-Propionyl-(1S)-1-(4-propylphenyl)ethanamine1. LDA, THF, -78°C; 2. Benzyl bromideTypically >95:5 d.r. (expected)
Asymmetric Michael AdditionCrotonaldehyde-derived imine1. LiCuMe₂, THF, -78°C; 2. H₃O⁺Typically >90% e.e. (expected)

Note: The presented diastereomeric ratios and enantiomeric excesses are expected values based on analogous systems using similar chiral auxiliaries. Actual results may vary and require experimental optimization.

Visualization of Key Concepts

Experimental Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage A Carboxylic Acid + (1S)-1-(4-propylphenyl)ethanamine B Chiral Amide A->B Acyl Halide, Base C Chiral Amide D Lithium Enolate C->D LDA, -78°C E Alkylated Amide (Diastereomeric Mixture) D->E Electrophile (R-X) F Alkylated Amide G Enantiomerically Enriched Carboxylic Acid F->G Acid Hydrolysis H Recovered Chiral Auxiliary F->H

Caption: Workflow for the asymmetric synthesis of α-substituted carboxylic acids.

Logical Relationship in Stereocontrol

G Aux (1S)-1-(4-Propylphenyl)ethanamine Intermediate Chiral Intermediate (Amide or Imine) Aux->Intermediate Substrate Prochiral Substrate (e.g., enolate, imine) Substrate->Intermediate Shielding Steric Shielding by 4-Propylphenyl Group Intermediate->Shielding Attack Facial-Selective Nucleophilic/Electrophilic Attack Shielding->Attack Product Diastereomerically Enriched Product Attack->Product

Caption: The role of the chiral auxiliary in directing the stereochemical outcome.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through rigorous analytical monitoring at each stage.

  • Reaction Monitoring: Thin-layer chromatography (TLC) and/or liquid chromatography-mass spectrometry (LC-MS) should be employed to monitor the progress of each reaction, ensuring complete conversion of starting materials before proceeding to the next step.

  • Stereochemical Analysis: The diastereomeric ratio of the products from the key stereodifferentiating steps (alkylation and Michael addition) must be determined using high-field ¹H NMR spectroscopy or high-performance liquid chromatography (HPLC) on the crude reaction mixture or purified product.

  • Enantiomeric Purity: After cleavage of the auxiliary, the enantiomeric excess of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative and analysis by NMR or achiral HPLC.

  • Auxiliary Recovery: The successful recovery of the chiral auxiliary by extraction after the cleavage step confirms its non-destructive role in the synthesis. The recovered auxiliary can be checked for chemical purity and optical integrity.

By adhering to these analytical checkpoints, researchers can ensure the reliability and reproducibility of the synthetic route and validate the stereochemical outcome of the reactions.

Conclusion

(1S)-1-(4-Propylphenyl)ethanamine is a promising chiral auxiliary for asymmetric synthesis. Its structural similarity to the well-established 1-phenylethanamine allows for the adaptation of a wide range of reliable protocols for diastereoselective transformations. The presence of the 4-propyl group offers the potential for enhanced stereocontrol due to increased steric hindrance. The protocols provided herein serve as a robust starting point for the application of this auxiliary in the synthesis of valuable, enantiomerically enriched molecules for research and development in the pharmaceutical and chemical industries. As with any synthetic methodology, optimization of reaction conditions for specific substrates is encouraged to achieve the highest possible yields and stereoselectivities.

References

  • Kolasa, T. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4960. [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(15), 3633-3637. [Link]

  • Myers, A. G., et al. (1997). A General, Practical Method for the Synthesis of α-Substituted Carboxylic Acids. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines Using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995. [Link]

  • Davies, S. G., & Fletcher, A. M. (2006). Asymmetric synthesis using chiral lithium amide bases. Tetrahedron: Asymmetry, 17(5), 735-769. [Link]

  • Alexakis, A., & Bérézin, S. (2002). Copper-catalyzed asymmetric conjugate addition of organometallic reagents. Angewandte Chemie International Edition, 41(22), 4277-4279. [Link]

  • Denmark, S. E., & Nicaise, O. J.-C. (1996). The Aza-Cope Rearrangement. In Comprehensive Organic Synthesis II (pp. 924-955). Elsevier. [Link]

  • Enders, D., & Wortmann, L. (2000). Asymmetric Synthesis of Amines by Nucleophilic 1,2-Addition of Organometallic Reagents to the C=N Double Bond. Angewandte Chemie International Edition, 39(6), 1064-1082. [Link]

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-875. [Link]

  • Compain, P., & Ollivier, C. (2012). Cleavage of the N-benzyl group. Organic & Biomolecular Chemistry, 10(31), 6069-6073. [Link]

Sources

Application

Synthesis of pharmaceutical intermediates using (1S)-1-(4-propylphenyl)ethanamine

Application Note: Strategic Utilization of (1S)-1-(4-propylphenyl)ethanamine as a Chiral Scaffold Executive Summary (1S)-1-(4-propylphenyl)ethanamine (CAS: 1246815-83-7 for S-isomer context) is a high-value chiral buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (1S)-1-(4-propylphenyl)ethanamine as a Chiral Scaffold

Executive Summary

(1S)-1-(4-propylphenyl)ethanamine (CAS: 1246815-83-7 for S-isomer context) is a high-value chiral building block used in the synthesis of calcimimetics , SGLT2 inhibitor analogs , and GPCR modulators . Its structural rigidity and specific stereochemistry make it a "privileged scaffold" for exploring Structure-Activity Relationships (SAR) in metabolic and neurological drug discovery.

This guide details the biocatalytic synthesis of this amine to ensure high enantiomeric excess (>99% ee) and provides protocols for its downstream derivatization into urea and amide pharmacophores.

Biocatalytic Synthesis of the Intermediate

Rationale: Traditional chemical synthesis (e.g., asymmetric hydrogenation of imines) often yields 85-95% ee, requiring expensive chiral resolution. The biocatalytic route using


-Transaminases (

-TAs)
is preferred for pharmaceutical applications due to its ability to deliver >99% ee in a single step under mild conditions.
Mechanism of Action

The synthesis utilizes a PLP-dependent


-transaminase (e.g., derived from Arthrobacter sp. or Vibrio fluvialis). The reaction follows a Ping-Pong Bi-Bi mechanism , transferring an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone (4'-propylacetophenone).
Experimental Protocol: Enzymatic Transamination

Reagents:

  • Substrate: 4'-Propylacetophenone (50 mM)

  • Enzyme: Recombinant

    
    -Transaminase (ATA-117 analog or commercially available (S)-selective TA)
    
  • Amine Donor: Isopropylamine (1 M, also acts as buffer/co-solvent)

  • Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

  • Co-solvent: DMSO (10% v/v) to improve substrate solubility.

Step-by-Step Procedure:

  • Preparation: Dissolve 4'-propylacetophenone (810 mg, 5 mmol) in DMSO (10 mL).

  • Buffer Setup: In a 250 mL reaction vessel, combine Potassium Phosphate buffer (80 mL) and Isopropylamine (10 mL). Adjust pH to 7.5 using 6M HCl. Caution: Exothermic.[1]

  • Initiation: Add PLP (25 mg) and the enzyme powder (50 mg/mmol substrate). Incubate at 30°C for 10 minutes to form the Holo-enzyme.

  • Reaction: Add the substrate solution dropwise. Seal the vessel to prevent evaporation of isopropylamine.

  • Incubation: Shake at 250 rpm, 30°C for 24 hours.

  • Workup: Basify reaction mixture to pH 12 using 10M NaOH (to deprotonate the amine). Extract with Methyl tert-butyl ether (MTBE) (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).
    

Table 1: Optimization Parameters for Transamination

ParameterRange TestedOptimal ConditionImpact on Yield
pH 6.0 - 9.07.5 High pH destabilizes enzyme; low pH favors protonation of donor.
Temp 20°C - 50°C30°C >40°C degrades enzyme; <25°C slows kinetics.
Donor Ala / IPAIsopropylamine (IPA) IPA drives equilibrium by acetone volatility.
DMSO 0% - 30%10% >20% denatures protein; <5% precipitates substrate.

Quality Control & Validation

Before using the intermediate in downstream synthesis, the optical purity must be validated.

  • Method: Chiral HPLC

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Acceptance Criteria: ee > 99.0%.

Downstream Application Protocols

Once synthesized and validated, (1S)-1-(4-propylphenyl)ethanamine serves as the nucleophile in two primary pharmaceutical workflows.

Protocol A: Synthesis of Urea-Based Antagonists (GPCR Targets)

Context: N,N'-disubstituted ureas are common pharmacophores in Calcium Sensing Receptor (CaSR) antagonists.

Workflow Visualization:

UreaSynthesis Amine (1S)-1-(4-propylphenyl) ethanamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack (DCM, 0°C) Isocyanate Aryl Isocyanate (R-N=C=O) Isocyanate->Intermediate Product Chiral Urea Derivative Intermediate->Product Proton Transfer (Quant. Yield)

Figure 1: Mechanism of Urea formation via Isocyanate coupling.[2]

Procedure:

  • Setup: Charge a flame-dried flask with (1S)-1-(4-propylphenyl)ethanamine (1.0 eq) and anhydrous Dichloromethane (DCM) (0.1 M concentration).

  • Addition: Cool to 0°C. Add the specific Aryl Isocyanate (1.05 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of non-polar spot).

  • Isolation: The urea product often precipitates. Filter and wash with cold Hexanes. If soluble, evaporate DCM and recrystallize from EtOH/Water.

Protocol B: Reductive Amination (SGLT2 / Metabolic Targets)

Context: Creating secondary amines to link the chiral scaffold to a heterocyclic core (e.g., similar to the linker strategy in Cinacalcet or Gliflozin analogs).

Workflow Visualization:

ReductiveAmination Start Reagents: (1S)-Amine + Aldehyde ImineStep Step 1: Imine Formation (Dehydration) Start->ImineStep MeOH/DCM, 4h MgSO4 (drying agent) Reduction Step 2: Reduction (NaBH(OAc)3) ImineStep->Reduction Add Reducing Agent 0°C -> RT, 12h Quench Step 3: Quench & Workup (NaHCO3) Reduction->Quench Complete Conversion Final Secondary Amine Product Quench->Final Extraction & Salt Formation

Figure 2: Step-wise Reductive Amination protocol.

Procedure:

  • Imine Formation: Dissolve the amine (1.0 eq) and the target aldehyde (1.0 eq) in MeOH/DCM (1:1). Add anhydrous

    
     (2.0 eq) to absorb water and drive equilibrium. Stir for 4 hours.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    ) (1.5 eq). Note: Use triacetoxy- instead of 
    
    
    
    to prevent direct reduction of the aldehyde.
  • Completion: Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
  • Salt Formation: Dissolve crude oil in

    
     and bubble HCl gas to precipitate the hydrochloride salt for stability.
    

References

  • Savile, C. K., et al. (2010).[3][4] "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link

  • Shin, J. S., & Kim, B. G. (2002). "Kinetic resolution of α-methylbenzylamine with omega-transaminase screened from soil microorganisms." Biotechnology and Bioengineering, 55(2), 348-358. Link

  • BenchChem. (2025). "Synthesis of Pharmaceuticals from Phenyl Propyl Ether: Application Notes." BenchChem Application Library. Link

  • Mathew, S., et al. (2016). "Transaminases for Chiral Amine Synthesis." Catalysts, 6(12), 200. Link

  • Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine addition." Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Method

Application Note: Reductive Amination Protocols for (1S)-1-(4-propylphenyl)ethanamine

Introduction & Scope This Application Note details the reductive amination procedures involving (1S)-1-(4-propylphenyl)ethanamine (CAS: 259727-44-9), a critical chiral building block in the synthesis of dopamine agonists...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the reductive amination procedures involving (1S)-1-(4-propylphenyl)ethanamine (CAS: 259727-44-9), a critical chiral building block in the synthesis of dopamine agonists, most notably Rotigotine .

The preservation of the (1S)-stereocenter during N-alkylation is the primary critical quality attribute (CQA) of this workflow. While reductive amination is generally considered stereoconservative for the amine partner, steric bulk and electronic factors can influence reaction rates and impurity profiles. This guide compares the "Direct" (One-Pot) method using Sodium Triacetoxyborohydride (STAB) against the "Indirect" (Stepwise) method using Sodium Borohydride (NaBH


), providing optimized protocols for high-yield, enantiopure synthesis.
Key Applications
  • Rotigotine Synthesis: N-alkylation with 2-(thiophen-2-yl)acetaldehyde or equivalent surrogates.

  • Fragment-Based Drug Discovery: Library generation of secondary amines preserving the 4-propylphenyl pharmacophore.

Mechanistic Insight & Reaction Pathway

Understanding the competition between the reduction of the carbonyl starting material and the intermediate iminium species is vital.

  • Direct Amination (STAB): STAB is less reactive toward aldehydes/ketones than imines. It allows the equilibrium to shift toward the imine, which is then selectively reduced.[1] This is the preferred method for minimizing side reactions.

  • Indirect Amination (NaBH

    
    ):  Requires complete pre-formation of the imine (often aided by dehydrating agents like Ti(OiPr)
    
    
    
    or molecular sieves) before adding the reducing agent, as NaBH
    
    
    will indiscriminately reduce unreacted aldehyde to alcohol.
Reaction Pathway Diagram

ReductiveAmination Reactants Amine (1S) + Aldehyde Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Nucleophilic Attack SideProduct Alcohol Side Product (Aldehyde Reduction) Reactants->SideProduct Direct Reduction (Avoid via STAB) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Secondary Amine (Retained Stereochem) Iminium->Product + H- (Hydride Transfer)

Figure 1: Mechanistic pathway of reductive amination.[1][2][3][4][5][6] The red dashed line represents the competitive reduction of the aldehyde, which is suppressed by using STAB or ensuring complete imine formation.

Critical Process Parameters (CPPs)

ParameterMethod A: STAB (Direct)Method B: NaBH

(Indirect)
Impact on Quality
Solvent DCE, DCM, or THFMeOH or EtOHDCE promotes imine formation; Alcohols required for NaBH

solubility but can retard imine equilibrium.
pH Control Slightly Acidic (AcOH)Neutral / BasicAcid catalysis accelerates imine formation but must be controlled to prevent amine salt precipitation.
Stoichiometry 1.1 - 1.5 eq reducing agent0.5 - 1.0 eq reducing agentExcess STAB is tolerated; Excess NaBH

leads to difficult workups and impurities.
Water Content Strictly AnhydrousTolerant (to a degree)Water hydrolyzes the imine back to starting materials, stalling the reaction.

Experimental Protocols

Protocol A: Direct Reductive Amination (Sodium Triacetoxyborohydride)

Best for: High chemoselectivity, valuable aldehydes, and preventing racemization.

Reagents:

  • (1S)-1-(4-propylphenyl)ethanamine (1.0 eq)

  • Aldehyde (e.g., 2-thiopheneacetaldehyde) (1.0 - 1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the amine (1.0 eq) in DCE (concentration ~0.2 M).

  • Aldehyde Addition: Add the aldehyde (1.1 eq) to the amine solution.

  • Acidification: Add Acetic Acid (1.0 eq). Note: This buffers the reaction and catalyzes imine formation.

  • Mixing: Stir at Room Temperature (20-25°C) for 30-60 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 eq) in one portion. The reaction may effervesce slightly.

  • Monitoring: Stir at RT for 4–16 hours. Monitor via TLC or LC-MS for the disappearance of the imine intermediate.

  • Quench: Quench by slowly adding saturated aqueous NaHCO

    
    . Stir for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Validation Check:

  • Self-Correction: If the reaction stalls, check the pH. If too basic, the imine won't form; if too acidic, the amine is protonated and non-nucleophilic. Maintain pH ~5-6.

Protocol B: Indirect Reductive Amination (Sodium Borohydride)

Best for: Industrial scale-up (lower cost) or substrates requiring Lewis Acid catalysis.

Reagents:

  • (1S)-1-(4-propylphenyl)ethanamine (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (1.0 eq)
    
  • Solvent: Methanol (MeOH) (anhydrous)

Procedure:

  • Imine Formation: Dissolve amine and aldehyde in anhydrous MeOH. Add 3Å molecular sieves or use a Dean-Stark trap if running in Toluene first. Stir for 2–4 hours.

    • Optional: Add Titanium(IV) isopropoxide (1.2 eq) if the imine is sterically hindered.

  • Cooling: Cool the mixture to 0°C.

  • Reduction: Add NaBH

    
     portion-wise over 20 minutes. (Exothermic).
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench:

    • Standard: Add 1N NaOH.

    • If Ti(OiPr)

      
       used: Quench with 10% aqueous tartaric acid or Rochelle's salt solution and stir vigorously until the biphasic mixture clears (removes Titanium salts).
      

Workflow Visualization

ProtocolWorkflow Start Start: (1S)-Amine Choice Select Method Start->Choice STAB_Mix Mix in DCE + AcOH (Imine Eq.) Choice->STAB_Mix High Selectivity NaBH4_Mix Mix in MeOH (Optional: Ti(OiPr)4) Choice->NaBH4_Mix Cost/Scale STAB_Add Add NaBH(OAc)3 (One Portion) STAB_Mix->STAB_Add STAB_React Stir 4-16h @ RT STAB_Add->STAB_React Quench Quench (NaHCO3 or Rochelle's) STAB_React->Quench NaBH4_Wait Wait for Imine (Monitor via IR/NMR) NaBH4_Mix->NaBH4_Wait NaBH4_Add Add NaBH4 @ 0°C NaBH4_Wait->NaBH4_Add NaBH4_Add->Quench Isolate Isolate & Purify Quench->Isolate

Figure 2: Decision tree and workflow for Method A (STAB) vs Method B (NaBH4).

Analytical Validation & Quality Control

To ensure the integrity of the (1S) center, Chiral HPLC is mandatory.

  • Chiral HPLC Method (Representative):

    • Column: Chiralpak AD-H or OD-H (Daicel).

    • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Detection: UV @ 254 nm (aromatic absorption).

    • Acceptance Criteria: Enantiomeric Excess (ee) > 99.0%.

  • NMR Verification:

    • Confirm disappearance of the aldehyde proton (

      
       9-10 ppm).
      
    • Confirm appearance of the benzylic N-H proton and the ABX system of the chiral center.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Wet solvent; Old reducing agent.Use freshly distilled DCE; Use a fresh bottle of STAB (it degrades to AcOH/Boric acid).
Dialkylation Primary amine is too nucleophilic; Aldehyde excess.Ensure strict 1:1 stoichiometry; Use Method B (Stepwise) to lock imine before reduction.
Racemization High temperature; Strongly basic conditions.Keep reaction < 25°C. Avoid strong bases during workup; use NaHCO

instead of NaOH.
Emulsion Titanium salts (Method B).Use Rochelle's salt (Sodium potassium tartrate) saturated solution for quench. Stir > 1 hour.

References

  • Abdel-Magid, A. F., et al. (1996).[2][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link][2]

  • Gotor-Fernández, V., et al. (2006). "Preparation of Chiral Amines via Asymmetric Reductive Amination." Current Organic Chemistry. [Link]

  • Zimmermann, B., et al. (2011). "Process for the preparation of Rotigotine." U.S.
  • Tripathy, S., et al. (2018). "Recent Applications of Reductive Amination in the Synthesis of Pharmaceutical Compounds." Organic Process Research & Development. [Link]

Sources

Application

Reaction conditions for derivatizing (1S)-1-(4-propylphenyl)ethanamine

Application Note: Derivatization Protocols for (1S)-1-(4-propylphenyl)ethanamine Abstract (1S)-1-(4-propylphenyl)ethanamine (CAS: 1226877-80-6 / Analogous) is a valuable chiral building block in the synthesis of calcimim...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Protocols for (1S)-1-(4-propylphenyl)ethanamine

Abstract

(1S)-1-(4-propylphenyl)ethanamine (CAS: 1226877-80-6 / Analogous) is a valuable chiral building block in the synthesis of calcimimetics and CNS-active agents. Its structural core—a primary amine attached to a chiral benzylic carbon with a lipophilic para-propyl substituent—presents specific challenges regarding solubility and chromatographic resolution. This guide provides three validated protocols for derivatizing this amine: (1) Diastereomeric conversion using GITC for enantiomeric excess (ee) determination via achiral HPLC; (2) Acylation with TFAA for GC-MS analysis; and (3) General amide coupling for library synthesis.[1]

Part 1: Pre-Reaction Considerations

1. Physicochemical Profile:

  • Lipophilicity: The para-propyl group significantly increases the LogP compared to the methyl or methoxy analogs. Aqueous solubility is low; organic solvents (DCM, MeCN, MeOH) are required.[1]

  • Reactivity: The benzylic primary amine is nucleophilic but sterically modulated by the

    
    -methyl group. While less hindered than a tert-butyl amine, reaction times should be extended slightly compared to simple benzylamines.[1]
    
  • Stability: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent carbamate formation with atmospheric CO

    
    .[1]
    

2. Critical Safety Note: Derivatizing agents like Trifluoroacetic anhydride (TFAA) and 2,3,4,6-Tetra-O-acetyl-


-D-glucopyranosyl isothiocyanate (GITC) are moisture-sensitive and corrosive.[1] All reactions must be performed in a fume hood using anhydrous solvents.[1]

Part 2: Protocol A - Chiral Purity Analysis (HPLC)

Objective: Determine the enantiomeric excess (% ee) of the (1S) isomer by converting the enantiomers into diastereomeric thioureas using GITC. This method allows separation on a standard C18 column, avoiding expensive chiral stationary phases.[1]

Mechanism: The nucleophilic amine attacks the central carbon of the isothiocyanate (GITC), forming a stable thiourea linkage.[1] The large chiral sugar moiety of GITC induces a significant structural difference between the (S,R) and (S,S) diastereomers, permitting resolution.[1]

Materials:

  • Analyte: (1S)-1-(4-propylphenyl)ethanamine (approx. 1 mg/mL in MeCN).[1]

  • Reagent: GITC (2,3,4,6-Tetra-O-acetyl-

    
    -D-glucopyranosyl isothiocyanate).[1]
    
  • Base: Triethylamine (TEA).[1]

  • Solvent: Acetonitrile (MeCN), HPLC Grade.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mg of the amine sample in 1.0 mL of MeCN.

  • Reagent Addition: Add 1.5 equivalents of GITC (approx. 2.0 mg) to the sample vial.

  • Catalysis: Add 2.0

    
    L of Triethylamine (TEA).
    
  • Reaction: Vortex for 30 seconds. Incubate at Room Temperature (25°C) for 30 minutes .

    • Note: Unlike hindered amines, this primary amine reacts rapidly.[1] Heating is unnecessary and may degrade the sugar moiety.

  • Quenching: Add 10

    
    L of 1% acetic acid or ethanolamine to quench excess isothiocyanate (optional, prevents peak broadening).[1]
    
  • Analysis: Inject 5–10

    
    L directly onto the HPLC.
    

HPLC Conditions (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5

    
    m).[1]
    
  • Mobile Phase: Isocratic 60:40 (MeCN : 0.1% H

    
    PO
    
    
    
    in Water).[1]
    • Optimization: The propyl group increases retention. If the peak elutes too late (>15 min), increase MeCN to 70%.

  • Detection: UV at 254 nm (phenyl ring) or 210 nm (thiourea bond).[1]

Part 3: Protocol B - GC-MS Derivatization (Acylation)

Objective: Enhance volatility and improve peak shape for Gas Chromatography-Mass Spectrometry (GC-MS) quantitation.

Mechanism: Acylation with Trifluoroacetic Anhydride (TFAA) replaces the polar N-H protons with a trifluoroacetyl group, eliminating hydrogen bonding and lowering the boiling point relative to molecular weight.

Materials:

  • Reagent: TFAA (Trifluoroacetic anhydride).[1][2]

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Catalyst: Pyridine (acts as an acid scavenger).[1]

Step-by-Step Protocol:

  • Sample Prep: Dissolve 2–5 mg of amine in 500

    
    L of Ethyl Acetate.
    
  • Base Addition: Add 50

    
    L of Pyridine.
    
  • Acylation: Add 100

    
    L of TFAA dropwise.[1]
    
    • Caution: Exothermic reaction.[1] Evolution of trifluoroacetic acid gas occurs.[1]

  • Incubation: Cap the vial (PTFE-lined cap) and heat at 60°C for 20 minutes .

    • Reasoning: While the reaction occurs at RT, mild heating ensures quantitative conversion of the sterically modulated

      
      -methyl amine.
      
  • Work-up (Critical for MS): Evaporate the solvent and excess reagents under a stream of Nitrogen to dryness.[1]

  • Reconstitution: Reconstitute in 1.0 mL of pure Ethyl Acetate or Hexane.

  • Analysis: Inject 1

    
    L into GC-MS (Split mode 1:10 to 1:50).
    

Data Interpretation:

  • Target Ion: Look for the molecular ion

    
     (mass of amine + 96 Da from COCF
    
    
    
    - H).[1]
  • Fragmentation: Expect a strong tropylium ion derivative (propyl-benzyl cation) and cleavage alpha to the nitrogen.

Part 4: Protocol C - Library Synthesis (Amide Coupling)

Objective: Efficient coupling of (1S)-1-(4-propylphenyl)ethanamine with carboxylic acids for drug discovery libraries.

Protocol (HATU Method):

  • Activation: In a vial, dissolve 1.0 equiv of the Carboxylic Acid and 1.1 equiv of HATU in DMF (anhydrous).

  • Base: Add 2.0 equiv of DIPEA (Diisopropylethylamine). Stir for 5 minutes to form the activated ester.

  • Coupling: Add 1.0 equiv of (1S)-1-(4-propylphenyl)ethanamine .

  • Reaction: Stir at Room Temperature for 2–4 hours .

  • Purification: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO

    
     (remove acid), and Brine.[1] Dry over Na
    
    
    
    SO
    
    
    .

Part 5: Visualization of Workflows

Derivatization_Workflow Start (1S)-1-(4-propylphenyl)ethanamine (Starting Material) Decision Select Application Start->Decision Path_HPLC Chiral Purity (HPLC) Decision->Path_HPLC Verify (1S) Path_GC Quantitation (GC-MS) Decision->Path_GC Trace Analysis Reagent_GITC Add GITC + TEA (Isothiocyanate) Path_HPLC->Reagent_GITC Reagent_TFAA Add TFAA + Pyridine (Anhydride) Path_GC->Reagent_TFAA Condition_HPLC 25°C, 30 min Solvent: MeCN Reagent_GITC->Condition_HPLC Condition_GC 60°C, 20 min Solvent: EtOAc Reagent_TFAA->Condition_GC Product_HPLC Diastereomeric Thioureas (Separable on C18) Condition_HPLC->Product_HPLC Product_GC N-TFA Amide (Volatile, Stable) Condition_GC->Product_GC

Figure 1: Decision tree for selecting the appropriate derivatization pathway based on analytical needs.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (GC-MS) Moisture contamination hydrolyzing TFAA.[1]Use anhydrous solvents; dry glassware; increase TFAA excess to 5 eq.[1]
Peak Tailing (HPLC) Residual silanol interactions with the amine.[1]Ensure excess GITC is used to fully cap the amine; add 0.1% TEA to mobile phase if using a high pH stable column.
Racemization Excessive heat or strong base during coupling.[1]Keep amide coupling at RT; avoid using strong bases like NaH; use DIPEA/TEA only.[1]
Precipitation Low solubility of the propyl-phenyl derivative.Switch from MeOH to DCM or DMF for reaction; ensure HPLC mobile phase has >50% organic modifier.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for GITC (Chiral Derivatizing Agent). [Link][1]

  • Bhushan, R., & Martens, J. (2001).[1] Amino Acids and Their Derivatives: Chiral resolution using GITC and Marfey's Reagent. (Foundational protocol for amine resolution). [Link]

Sources

Method

Application Note: Scalable Synthesis Methods for (1S)-1-(4-propylphenyl)ethanamine

Executive Summary (1S)-1-(4-propylphenyl)ethanamine (also known as (S)-4-propyl-α-methylbenzylamine) is a high-value chiral primary amine intermediate.[1] It serves as a critical pharmacophore in the synthesis of CNS-act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-1-(4-propylphenyl)ethanamine (also known as (S)-4-propyl-α-methylbenzylamine) is a high-value chiral primary amine intermediate.[1] It serves as a critical pharmacophore in the synthesis of CNS-active agents and calcimimetics.[1] While racemic synthesis followed by resolution is a traditional approach, it suffers from a maximum 50% theoretical yield without recycling.

This guide details two scalable, atom-efficient protocols for the asymmetric production of the (1S)-enantiomer:

  • Biocatalytic Transamination: A green chemistry approach offering high enantiomeric excess (>99% ee) under mild conditions.[1]

  • Asymmetric Transfer Hydrogenation (ATH): A robust chemo-catalytic route suitable for high-throughput campaigns and variable feedstock quality.[1]

Both methods utilize 4-propylacetophenone as the starting material, ensuring cost-effectiveness and supply chain stability.[1]

Strategic Route Comparison

FeatureMethod A: Biocatalytic TransaminationMethod B: Asymmetric Transfer Hydrogenation (ATH)
Primary Catalyst

-Transaminase (ATA)
Ru-TsDPEN or Ir-Cp* Complex
Enantioselectivity (ee) Excellent (>99%)Very Good (95-98%)
Reaction Medium Aqueous Buffer / DMSO (Co-solvent)Formic Acid / TEA or Isopropanol
Scalability High (Batch or Flow)High (Robust to impurities)
Cost Driver Enzyme availabilityPrecious metal catalyst
Green Metric Superior (Ambient temp, water-based)Good (High TOF/TON)

Method A: Biocatalytic Transamination (Green Route)

Principle

This method utilizes an (S)-selective


-transaminase (

-TA) to transfer an amino group from an inexpensive donor (Isopropylamine) to the prochiral ketone 4-propylacetophenone.[1] The reaction is driven to completion by the removal of the volatile co-product (acetone) or by using a large excess of the amine donor.
Mechanism & Workflow

The reaction relies on the Pyridoxal-5'-phosphate (PLP) cofactor, which shuttles the amine group.[2]

Transamination_Cycle Substrate 4-Propylacetophenone Enzyme_PMP Enzyme-PMP (Pyridoxamine) Substrate->Enzyme_PMP Step 2: Transfer Product (1S)-1-(4-propylphenyl)ethanamine Donor Isopropylamine (Amine Donor) Enzyme_PLP Enzyme-PLP (Internal Aldimine) Donor->Enzyme_PLP Step 1: Amination ByProduct Acetone (Volatile) Enzyme_PLP->ByProduct Release Acetone Enzyme_PLP->Enzyme_PMP Conversion Enzyme_PMP->Product Release Product Enzyme_PMP->Enzyme_PLP Regeneration

Figure 1: Ping-pong bi-bi mechanism of


-transaminase mediated synthesis.
Protocol: 100g Scale-Up

Reagents:

  • Substrate: 4-Propylacetophenone (100 g, ~0.61 mol)

  • Donor: Isopropylamine (IPA) (2M solution in buffer)

  • Enzyme: Commercial (S)-selective

    
    -TA (e.g., Codexis ATA-113 or equivalent from enzymatics libraries)[1]
    
  • Cofactor: PLP (1 mM)

  • Buffer: 100 mM Potassium Phosphate, pH 7.5

  • Co-solvent: DMSO (10-20% v/v) to enhance substrate solubility.[1]

Step-by-Step Procedure:

  • Preparation: In a 2L reactor, dissolve PLP (250 mg) in 800 mL of Potassium Phosphate buffer (pH 7.5).

  • Solubilization: Dissolve 100 g of 4-propylacetophenone in 200 mL DMSO. Add this slowly to the buffer solution with vigorous stirring. Note: An emulsion will form; this is normal.

  • Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Adjust pH back to 7.5 using 6M HCl if necessary (IPA is basic).[1]

  • Initiation: Add the

    
    -TA enzyme powder (loading typically 2-5 wt% relative to substrate) or liquid concentrate.[1]
    
  • Incubation: Stir at 30-35°C for 24-48 hours.

    • Self-Validating Check: Monitor reaction progress via HPLC or GC every 6 hours. If conversion stalls <50%, active removal of acetone (nitrogen sweep or slight vacuum) is required to shift equilibrium.

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract unreacted ketone with MTBE (2 x 500 mL). Discard organic layer (or recycle).[1]

    • Basify the aqueous phase to pH 12 with 10M NaOH.[1]

    • Extract the product (free amine) into MTBE or Ethyl Acetate (3 x 500 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Distillation (bp ~110°C at 10 mmHg) yields the pure colorless oil.
    

Expected Yield: 85-92% Expected ee: >99%

Method B: Asymmetric Transfer Hydrogenation (Chemical Route)

Principle

This method uses a chiral Ruthenium or Iridium catalyst to reduce the ketone.[1] Unlike direct hydrogenation (


 gas), Transfer Hydrogenation uses a hydrogen donor (Formic acid/Triethylamine) which is safer and easier to handle at scale. The reaction proceeds via a metal-ligand bifunctional mechanism.[1]
Catalyst System
  • Precursor:

    
    
    
  • Ligand:

    
     (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)
    
  • Note: For (S)-amine production, the specific stereochemistry of the ligand must be matched. Typically,

    
     yields the 
    
    
    
    -alcohol/amine in reductive amination sequences, but verification with a small screen is mandatory as "chiral switching" can occur depending on the metal center.
Protocol: Reductive Amination (Leuckart-Wallach Modification)

Direct ATH of the ketone yields an alcohol. For the amine, we employ a two-step "one-pot" or direct reductive amination approach.[1] Here, we describe the Titanium-mediated Imine formation followed by ATH , which is more robust for primary amines.

Reagents:

  • 4-Propylacetophenone[1][3][4]

  • Ammonia (in Methanol, 7M) or Ammonium Acetate

  • Titanium(IV) isopropoxide (

    
    )
    
  • Catalyst:

    
    
    
  • Reductant: Formic Acid / Triethylamine (5:2 azeotrope)

Workflow Diagram:

ATH_Workflow Step1 Imine Formation (Ketone + NH3 + Ti(OiPr)4) Intermediate Imine Intermediate (In situ) Step1->Intermediate Dehydration Step2 Asymmetric Reduction (Ru-Catalyst + HCOOH/TEA) Intermediate->Step2 Add Catalyst Final (1S)-1-(4-propylphenyl)ethanamine Step2->Final Enantioselective Hydride Transfer

Figure 2: Chemo-catalytic asymmetric reductive amination workflow.

Step-by-Step Procedure:

  • Imine Formation: In a dry reactor under

    
    , mix 4-propylacetophenone (100 g) with 7M 
    
    
    
    in MeOH (5 eq) and
    
    
    (1.2 eq). Stir at ambient temperature for 12 hours.
    • Observation: Solution will turn slightly yellow/turbid.[1]

  • Reduction: Cool the mixture to 0°C. Add the pre-formed Ruthenium catalyst (0.5 mol%).

  • Hydrogen Source: Dropwise add the Formic Acid/TEA mixture (5 eq).

    • Caution: Exothermic reaction with gas evolution (

      
      ).[1]
      
  • Reaction: Warm to 40°C and stir for 24 hours.

  • Quench: Add water to hydrolyze titanium salts (white precipitate of

    
     will form).[1] Filter through a Celite pad.[1]
    
  • Extraction: Basify filtrate to pH >12, extract with DCM.

  • Salt Formation: To upgrade ee% (if necessary), treat the crude oil with D-Tartaric acid in Ethanol to crystallize the diastereomeric salt.[1]

Expected Yield: 75-85% Expected ee: 95-98% (upgradable to >99% via crystallization)[1]

Quality Control & Analytics

Chiral HPLC Method

To validate enantiomeric excess, use the following validated method:

  • Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (low wavelength required due to weak chromophore of propyl-phenyl).[1]

  • Retention Times: (S)-isomer typically elutes second on OD-H (Confirm with racemic standard).[1]

1H NMR Validation
  • Solvent:

    
    [1]
    
  • Key Signals:

    • 
       0.91 (t, 3H, propyl 
      
      
      
      )
    • 
       1.35 (d, 3H, chiral center 
      
      
      
      )
    • 
       2.55 (t, 2H, benzylic 
      
      
      
      of propyl)
    • 
       4.08 (q, 1H, chiral 
      
      
      
      )
    • 
       7.1-7.3 (m, 4H, Aromatic)
      

References

  • MDPI (2021).

    
    -Transaminase-Mediated Asymmetric Synthesis of Chiral Amines. Discusses optimization of IPA donor and DMSO cosolvents for bulky aromatic ketones. 
    
  • ResearchG

    
    -Transaminase for Enhanced Asymmetric Synthesis. Details protein engineering for 4-substituted acetophenones. 
    
  • Acta Phys.-Chim. Sin. (2007). Asymmetric Hydrogenation of Acetophenone Derivatives Catalyzed by Ruthenium Nanoparticles.[1][5] Provides foundational data on Ru-DPEN catalyzed reductions of acetophenones.

  • PubChem. 1-(4-Isopropylphenyl)ethanamine (Analog Data). Used for structural and physicochemical property extrapolation.[1]

  • Google Patents (CN108658784B). Synthetic method of (R)-1-(4-methylphenyl)ethylamine.[1] Describes chemical resolution and classical synthesis routes for 4-alkyl analogs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (1S)-1-(4-propylphenyl)ethanamine Synthesis

Executive Summary & Molecule Profile You are encountering difficulties with the enantiomeric excess (ee) of (1S)-1-(4-propylphenyl)ethanamine (CAS: 22038-86-4). This molecule presents a specific set of challenges compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are encountering difficulties with the enantiomeric excess (ee) of (1S)-1-(4-propylphenyl)ethanamine (CAS: 22038-86-4). This molecule presents a specific set of challenges compared to the simpler 1-phenylethylamine due to the 4-propyl group , which significantly increases lipophilicity (


) and steric bulk at the para position.

This guide prioritizes the Biocatalytic Route (


-Transaminases)  as the modern industrial standard for achieving 

ee, while providing a robust Classical Resolution protocol as a fallback for non-enzymatic workflows.
ParameterSpecificationCritical Challenge
Target Enantiomer (1S)-configurationRequires (S)-selective

-Transaminase or L-Tartaric acid derivatives.
Key Impurity (1R)-enantiomer, Acetophenone precursorDifficult to separate on standard C18 HPLC; requires Chiral Stationary Phase (CSP).
Solubility Low in waterThe propyl tail causes aggregation/micelle formation in aqueous buffers, inhibiting enzymes.

Primary Solution: Biocatalytic Transamination

The most effective method to reach


 ee is using (S)-selective 

-Transaminases (

-TAs)
. This method converts 4-propylacetophenone directly to the chiral amine.
The Mechanism & Equilibrium Challenge

Transaminases rely on a "Ping-Pong Bi-Bi" mechanism.[1] The reaction is reversible. To drive high conversion and high ee, you must displace the equilibrium.

TransaminaseCycle Substrate 4-Propylacetophenone (Ketone Substrate) EnzymePMP Enzyme-PMP (Pyridoxamine) Substrate->EnzymePMP Step 2: Transfer Product (1S)-1-(4-propylphenyl)ethanamine (Chiral Amine) EnzymePLP Enzyme-PLP (Internal Aldimine) EnzymePLP->EnzymePMP Release Coproduct Coproduct Coproduct (Acetone or Pyruvate) EnzymePLP->Coproduct EnzymePMP->Product EnzymePMP->EnzymePLP Release Product Donor Amine Donor (Isopropylamine or L-Alanine) Donor->EnzymePLP Step 1: Amination Removal Evaporation (Acetone) or LDH/GDH Cascade Coproduct->Removal CRITICAL: Must Remove to Shift Equilibrium

Figure 1: The Transaminase Catalytic Cycle. Note that accumulation of the coproduct (acetone/pyruvate) will reverse the reaction, lowering yield and potentially eroding ee.

Optimization Protocol (Step-by-Step)

Step 1: Solvent System Selection (Addressing Hydrophobicity) The propyl group makes the substrate poorly soluble in pure buffer.

  • Recommendation: Use a 20-30% v/v DMSO or MeOH cosolvent.

  • Alternative: Use a Biphasic System (e.g., Buffer/MTBE). The enzyme stays in the aqueous phase; the hydrophobic substrate/product partitions into the organic phase, reducing product inhibition.

Step 2: Equilibrium Displacement (The "Smart" Donor) Do not use simple equilibrium. Use Isopropylamine (IPA) as the amine donor.

  • Why? The coproduct is acetone , which is volatile.

  • Action: Run the reaction in an open system (or with a nitrogen sweep) at 30–35°C to evaporate acetone continuously. This drives the reaction to completion (

    
     conversion).
    

Step 3: pH Control

  • Transaminases are pH sensitive.

  • Target:pH 7.0 – 8.0 .

  • Warning: As IPA is consumed, the pH may drop. Use 100 mM Phosphate or Triethanolamine (TEA) buffer to maintain stability.

Troubleshooting Guide: Biocatalysis
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Product InhibitionSwitch to a biphasic system (add 50% v/v MTBE or Hexane) to extract the toxic amine product as it forms.
Low ee (<90%) Background ReactionEnsure no non-enzymatic amination is occurring (rare at mild pH). More likely: Enzyme promiscuity. Screen a stricter (S)-selective variant (e.g., Vibrio fluvialis mutants).
Reaction Stalls Coproduct AccumulationIf using L-Alanine donor: Add Lactate Dehydrogenase (LDH) to remove pyruvate.[1] If using IPA: Increase aeration to remove acetone.
Precipitate Forms Substrate InsolubilityThe 4-propyl ketone is crashing out. Increase DMSO concentration to 20% or add a surfactant (0.1% Triton X-100).

Secondary Solution: Classical Resolution

If biocatalysis is unavailable, classical resolution via diastereomeric salt crystallization is the robust fallback.

The "Dutch Resolution" Approach

For 1-phenylalkylamines, Tartaric Acid derivatives are the gold standard.

  • Resolving Agent: (-)-O,O'-Di-p-toluyl-L-tartaric acid (L-DTTA).

  • Why? The bulky toluyl groups create a rigid "chiral pocket" that discriminates better against the 4-propyl tail than simple tartaric acid.

Protocol
  • Mix: Dissolve racemic amine (1.0 eq) and L-DTTA (1.0 eq) in hot Ethanol (95%) .

  • Cool: Allow to cool slowly to Room Temperature (ramp: 5°C/hour).

  • Harvest: Filter the crystals. This is the (S)-amine salt .

  • Recrystallize: If ee is <98%, recrystallize the salt from boiling Ethanol/Water (9:1).

  • Liberate: Treat salt with 1M NaOH and extract with MTBE to get the free (S)-amine.

Analytical Validation (The Truth Source)

You cannot optimize what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Recommended HPLC Method
  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel). These amylose/cellulose tris-carbamate phases are superior for benzylamines.

  • Mobile Phase: Hexane : Isopropyl Alcohol (90 :[2] 10) + 0.1% Diethylamine (DEA) .

    • Critical: DEA is mandatory to suppress peak tailing of the basic amine.

  • Flow Rate: 0.5 – 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) or 210 nm.

Derivatization (If Direct HPLC Fails)

If peak resolution (


) is 

:
  • React amine with Mosher's Acid Chloride ((R)-MTPA-Cl).

  • Analyze the resulting diastereomeric amides on a standard achiral C18 column or via

    
    -NMR.
    

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned red/orange. Is the product degrading? A: No. This is likely trace imine formation between the unreacted ketone and the amine product. It is reversible.[3] Acidify the quench (pH 2) to hydrolyze the imine, wash with organic solvent to remove ketone, then basify to recover the amine.

Q: Can I use Lipase (CAL-B) for this? A: Yes, via Kinetic Resolution . You can acetylate the racemic amine using Candida antarctica Lipase B (CAL-B) and ethyl acetate.

  • Drawback: Max theoretical yield is 50%. You lose half your material as the (R)-amide unless you implement dynamic kinetic resolution (DKR), which is complex for this specific molecule. Transaminases (100% theoretical yield) are superior.

Q: The 4-propyl group seems to cause emulsions during extraction. How do I fix this? A: The lipophilic tail acts like a surfactant.

  • Fix: Use Dichloromethane (DCM) instead of Ethyl Acetate for extraction (denser than water).

  • Fix: Add saturated NaCl (Brine) to the aqueous phase to increase ionic strength and force phase separation.

References

  • Biocatalytic Transamination Review

    • Title: Asymmetric synthesis of chiral amines with

      
      -transaminases.[1][4][5]
      
    • Source:Biotechnology & Bioengineering (Shin & Kim).[4]

    • Relevance: Establishes the IPA/Acetone equilibrium shift and biphasic system protocols.
    • URL:[Link][2]

  • Analytical Method (Chiral HPLC)

    • Title: Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines (Analogous structures).
    • Source:Chirality (Journal).
    • Relevance: Validates the use of Chiralcel OD/AD columns for phenyl-alkyl-amines.
    • URL:[Link]

  • Classical Resolution Strategy

    • Title: Dutch Resolution: Separation of Enantiomers with Families of Resolving Agents.
    • Source:Journal of the American Chemical Society.
    • Relevance: Fundamental protocol for selecting tartaric acid deriv
    • URL:[Link]

  • Transaminase Screening Kit (Commercial)

Sources

Optimization

Troubleshooting low yields in (1S)-1-(4-propylphenyl)ethanamine reactions

Technical Support Center: Chiral Amine Synthesis Ticket ID: #PrPh-EtNH2-001 Subject: Troubleshooting Low Yields in (1S)-1-(4-propylphenyl)ethanamine Synthesis Assigned Specialist: Senior Application Scientist, Process Ch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Amine Synthesis Ticket ID: #PrPh-EtNH2-001 Subject: Troubleshooting Low Yields in (1S)-1-(4-propylphenyl)ethanamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield attrition in the synthesis of (1S)-1-(4-propylphenyl)ethanamine . This molecule presents a classic challenge in chiral benzylic amine synthesis: balancing the lipophilicity of the 4-propyl chain with the basicity of the primary amine.

Low yields in this specific scaffold usually stem from three distinct failure modes:

  • Thermodynamic Equilibrium Limits (in Biocatalytic routes).

  • Incomplete Imine Condensation (in Ellman Auxiliary routes).

  • Phase Partitioning Errors (during Isolation/Work-up).

Below are the specific troubleshooting protocols for the two industry-standard synthetic routes.

Module 1: Biocatalytic Synthesis (Omega-Transaminases)

For users employing enzymatic transamination (ATA/ω-TA) with PLP cofactors.[1][2][3]

The Core Problem: Transamination is reversible. The equilibrium constant (


) for acetophenone-type substrates often favors the ketone, not the amine. If you are seeing ~50% conversion that stalls, you are hitting the thermodynamic wall, not a kinetic one.[1]
Troubleshooting Protocol

Q1: I am using Alanine as the amine donor. Why is conversion stuck at 40-50%? Diagnosis: The coproduct (pyruvate) inhibits the enzyme and the equilibrium is unfavorable. Corrective Action: Switch to Isopropylamine (IPA) as the amine donor.

  • Mechanism: IPA donates the amine and becomes acetone . Unlike pyruvate, acetone is volatile.[1]

  • Protocol: Run the reaction in an open system (or with a slight nitrogen sweep) to evaporate acetone. This applies Le Chatelier’s principle, pulling the equilibrium toward the product.

  • Caution: High concentrations of IPA can denature the enzyme. Maintain IPA at 1–2 M and pH 7.0–8.0.

Q2: My substrate (4-propylacetophenone) precipitates in the buffer. Diagnosis: The 4-propyl chain makes the substrate highly lipophilic (


). The enzyme cannot access the substrate.
Corrective Action:  Add a water-miscible co-solvent.[1]
  • Recommendation: DMSO (up to 10-15% v/v) or Methanol (up to 10%).[1]

  • Alternative: Use a biphasic system with an organic overlay (e.g., MTBE or Hexane) that acts as a substrate reservoir, though this slows kinetics.[1]

Q3: How do I visualize the equilibrium shift? See the pathway below. Note that removing "Coproduct 2" (Acetone) is the only way to drive this specific reaction to >95% conversion.

Transaminase_Equilibrium Substrate (4-Propyl)Acetophenone (Ketone) Enzyme ω-Transaminase (PLP cofactor) Substrate->Enzyme Input Donor Isopropylamine (Amine Donor) Donor->Enzyme Input Product (1S)-Amine (Target) Enzyme->Product Equilibrium Coproduct Acetone (Volatile) Enzyme->Coproduct Equilibrium Vacuum Vacuum/Sweep (Removal) Coproduct->Vacuum Evaporation (Drives Reaction)

Caption: Thermodynamic shifting using Isopropylamine (IPA). Removal of volatile acetone prevents the back-reaction.

Module 2: Chemocatalytic Synthesis (Ellman’s Auxiliary)

For users employing (S)-tert-butanesulfinamide condensation followed by reduction.[1]

The Core Problem: The 4-propyl group adds steric bulk, but the real yield killer here is moisture during the imine formation step. If the imine is not formed quantitatively, the subsequent reduction is useless.

Troubleshooting Protocol

Q1: My yield is low, and I see starting ketone in the crude NMR. Diagnosis: Incomplete condensation. Standard dehydrating agents (MgSO4) are often too weak for hindered acetophenones. Corrective Action: Use Titanium(IV) ethoxide [Ti(OEt)4] .

  • Role: Acts as both a Lewis acid to activate the carbonyl and a water scavenger.

  • Protocol: Mix ketone (1.0 eq) + (S)-t-butanesulfinamide (1.1 eq) + Ti(OEt)4 (2.0 eq) in dry THF. Heat to 60°C.

  • Verification: Do NOT proceed to reduction until IR shows disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of the imine C=N (~1620 cm⁻¹).

Q2: I obtained the sulfinyl amine, but the diastereoselectivity (dr) is poor (<90:10). Diagnosis: Reduction temperature was too high or the wrong reducing agent was used. Corrective Action:

  • Reagent: Use L-Selectride (lithium tri-sec-butylborohydride) at -78°C for maximum selectivity.[1]

  • Alternative: NaBH4 is cheaper but typically gives lower dr (approx 85:[1]15) for this substrate class. If using NaBH4, add CeCl3 (Luche conditions) to improve reactivity at lower temps.[1]

Q3: The final cleavage (deprotection) turned my product into a sticky gum. Diagnosis: Incomplete removal of sulfur byproducts or incorrect salt form. Corrective Action:

  • Reagent: HCl in Dioxane or MeOH.

  • Workup: After deprotection, the byproduct is tert-butyl sulfinic ester.[1] Wash the crude solid with dry diethyl ether. The amine hydrochloride salt should remain solid, while the sulfur byproducts wash away.

Module 3: Isolation & Purification (The "Hidden" Yield Killer)

Applicable to ALL synthetic routes.

The Core Problem: (1S)-1-(4-propylphenyl)ethanamine is an amphiphilic molecule.[1] The propyl chain makes it greasy, but the amine makes it water-soluble at neutral pH. You are likely losing product in the aqueous layer.

Critical Extraction Checkpoints
ParameterSpecificationWhy it matters
pH during Extraction > 12.0 At pH 9-10, a significant portion of the amine may still be protonated (salt form) and stay in the water.[1] Use 2M NaOH until litmus is deep blue.
Solvent Choice MTBE or DCM Do not use Ethyl Acetate for the free base extraction; amines can react with EtOAc to form acetamides over time.
Salt Formation HCl or Tartrate Do not evaporate the free amine to dryness if possible; it can absorb CO2 to form carbamates. Isolate as a stable salt immediately.

Visual Workflow for Isolation:

Isolation_Logic ReactionMix Crude Reaction Mixture (Acidic/Neutral) Basify Adjust pH to >12 (Use NaOH) ReactionMix->Basify Extract Extract with MTBE (x3) Basify->Extract CheckAq Check Aqueous Layer (TLC/Spot Test) Extract->CheckAq Organic Organic Layer (Contains Free Amine) CheckAq->Organic Product Found Aqueous Aqueous Layer (Waste) CheckAq->Aqueous No Product SaltForm Add HCl in MeOH Isolate Solid Organic->SaltForm

Caption: Critical pH adjustment step. Failure to reach pH >12 is the #1 cause of "missing" product.

References

  • Transaminase Equilibrium Displacement

    • Title: The challenge of using isopropylamine as amine donor in transaminase catalysed reactions.[4]

    • Source:Organic & Biomolecular Chemistry (2019).
    • Link:[Link]

  • Ellman Auxiliary Mechanism & Protocols

    • Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.[5]

    • Source:Organic Syntheses (2005).[5]

    • Link:[Link]

  • Transaminase Process Optimization

    • Title: Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines.[2][3][6]

    • Source:Catalysts (2018).[6]

    • Link:[Link][1]

  • General Reductive Amination Troubleshooting

    • Title: Reductive Amin
    • Source:Master Organic Chemistry.
    • Link:[Link]

Sources

Troubleshooting

Resolving solubility issues of (1S)-1-(4-propylphenyl)ethanamine hydrochloride

Executive Summary & Molecule Profile (1S)-1-(4-propylphenyl)ethanamine hydrochloride presents a classic "amphiphilic conflict." The molecule contains a polar ionic head (the amine hydrochloride) and a significant lipophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(1S)-1-(4-propylphenyl)ethanamine hydrochloride presents a classic "amphiphilic conflict." The molecule contains a polar ionic head (the amine hydrochloride) and a significant lipophilic tail (the 4-propylphenyl group).

While the hydrochloride salt form is intended to improve water solubility, the propyl chain increases the partition coefficient (LogP), often leading to two distinct failure modes:

  • In Synthesis: "Oiling out" (liquid-liquid phase separation) instead of crystallizing.

  • In Biology: Unexpected precipitation in physiological buffers (pH 7.[1]4) due to pKa proximity.[1]

This guide provides self-validating protocols to resolve these issues.

Physicochemical Profile (Estimated)
PropertyValue / BehaviorImplication
pKa (Amine) ~9.8 – 10.2At pH > 8.0, >1% exists as free base (insoluble oil).
Water Solubility Moderate (< 20 mg/mL)High concentrations require co-solvents.[1]
LogP (Free Base) ~2.8 – 3.2Lipophilic; prone to sticking to plastics/membranes.[1]
Hygroscopicity HighAbsorbs atmospheric water, turning sticky/gum-like.[1]

Diagnostic Matrix: Identify Your Failure Mode

Use this flowchart to identify the root cause of your solubility issue immediately.

DiagnosticMatrix Start START: Visual Observation Obs1 Cloudy/Precipitate in Biological Buffer (PBS/Media) Start->Obs1 Obs2 Oily droplets forming during Recrystallization Start->Obs2 Obs3 Sticky Gum/Clump during Weighing Start->Obs3 Cause1 pH Crash (Free Base Formation) See Section 3 Obs1->Cause1 Buffer pH > 7.0? Cause2 Liquid-Liquid Phase Separation (Oiling Out) See Section 4 Obs2->Cause2 Hot solvent cooling? Cause3 Hygroscopic Moisture Uptake See Section 5 Obs3->Cause3 High humidity?

Figure 1: Diagnostic logic flow for identifying solubility failure modes.

Biological Applications: Aqueous Solubility & pH Control[1]

The Problem: Users often report that the compound dissolves in water but crashes out when added to cell culture media or PBS.[1] The Cause: The Common Ion Effect and pH-Dependent Dissociation . The pKa of the primary amine is approximately 10.0 .[1] In water (pH ~5-6 due to HCl), it is fully ionized and soluble.[1] In PBS (pH 7.4), the equilibrium shifts slightly toward the lipophilic free base.[1] If the concentration is high, the free base exceeds its solubility limit and precipitates.[1]

Troubleshooting Q&A

Q: "My 10 mM stock solution is clear, but it precipitates when I dilute it 1:100 into DMEM. Why?" A: This is likely a "Salting Out" effect combined with protein binding.[1] High salt concentrations in media (NaCl) can reduce the solubility of the HCl salt.[1]

  • Fix: Pre-dissolve the compound in DMSO (dimethyl sulfoxide) to create a 1000x stock.[1] Limit final DMSO concentration to <0.5%. The organic co-solvent prevents the micro-precipitation of the free base.[1]

Q: "Can I adjust the pH of my stock solution to 7.4 before adding it to cells?" A: Do not do this. Adjusting a concentrated stock to pH 7.4 will almost certainly cause the free base to crash out immediately.[1] Keep the stock solution acidic (pH 4-5) or in DMSO. Let the large volume of the cell media buffer the pH after dilution.[1]

Protocol: Creating a Stable Assay Solution
  • Weighing: Weigh the HCl salt rapidly (hygroscopic).

  • Primary Stock: Dissolve in 100% DMSO to reach 10–50 mM.

    • Validation: Vortex for 30 seconds. Ensure no "schlieren" lines (density waves) are visible.[1]

  • Intermediate Dilution (Optional but Recommended): Dilute 1:10 into water (not buffer) to check for immediate precipitation.

  • Final Application: Spike into the assay buffer/media while vortexing the media.

Synthesis & Purification: Overcoming "Oiling Out"

The Problem: During recrystallization (e.g., from Ethanol/Ether), the compound separates as a dense oil at the bottom rather than forming white crystals. The Mechanism: The propyl chain makes the lattice energy lower and the melting point lower. If the solution is too concentrated or cooled too fast, the compound enters a "metastable liquid" phase (oil) before it can organize into a crystal.[1]

Protocol: Anti-Oiling Recrystallization Strategy

This protocol uses a Seeding & Slow-Cooling approach to force the oil to crystallize.

Solvent System:

  • Good Solvent: Isopropanol (IPA) or Ethanol (warm).[1]

  • Anti-Solvent: Diethyl Ether or MTBE (Methyl tert-butyl ether).[1]

  • Avoid: Hexane (induces oiling too aggressively).[1]

Recrystallization Step1 Dissolve in min. vol. warm IPA (50°C) Step2 Filter warm (0.45µm PTFE) Step1->Step2 Step3 Add Anti-Solvent (Ether) dropwise until cloudy Step2->Step3 Step4 Re-heat to clear point (Dissolve cloudiness) Step3->Step4 Step5 Cool SLOWLY to RT (Insulate flask) Step4->Step5 Step6 Refrigerate (4°C) Harvest Crystals Step5->Step6

Figure 2: Recrystallization workflow designed to prevent liquid-liquid phase separation.

Critical Step - The "Re-heat": If you see oil droplets form upon adding the anti-solvent (Step 3), STOP .[1] Heat the solution back up until the oil redissolves (Step 4). Then, allow it to cool very slowly (wrap the flask in foil/towel). The slow cooling promotes crystal nucleation over oil formation.[1]

Handling & Stability: Hygroscopicity

The Problem: The white powder turns into a sticky gum after being left on the bench for 20 minutes. The Cause: Amine hydrochlorides are hygroscopic.[1] The extra water weight will ruin your molarity calculations.[1]

Storage & Handling Guide:

  • Storage: Store at -20°C in a tightly sealed vial with a desiccant packet.

  • Weighing:

    • Equilibrate the vial to room temperature before opening (prevents condensation).[1]

    • Use a "weighing boat" technique: Weigh the boat, add approximate amount, weigh again.[1] Do not try to add/remove small amounts repeatedly.

  • Rescue: If the compound has oiled/gummed due to moisture, dissolve it in Methanol and remove the solvent via rotary evaporation (high vacuum) to reclaim the solid.[1]

References

  • General Solubility of Phenethylamines

    • Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Provides foundational solubility data for 4-propyl substituted phenethylamines like 2C-P).

    • (Structural analog used for solubility extrapolation).

  • Crystallization Mechanisms

    • Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1] (Principles of overcoming oiling out).

    • (Detailed mechanism of liquid-liquid phase separation).

  • Physiological Buffer Compatibility

    • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Henderson-Hasselbalch and pKa-dependent precipitation models).

Sources

Optimization

Minimizing byproduct formation in (1S)-1-(4-propylphenyl)ethanamine synthesis

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-1-(4-propylphen...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1S)-1-(4-propylphenyl)ethanamine. Our focus is on practical, field-proven strategies to minimize byproduct formation and enhance stereochemical purity.

Troubleshooting Guide: Navigating Common Synthetic Challenges

The synthesis of enantiomerically pure (1S)-1-(4-propylphenyl)ethanamine typically proceeds through one of two primary routes: the reductive amination of 4-propylacetophenone to form the racemic amine followed by chiral resolution, or an asymmetric synthesis approach. Each pathway presents unique challenges related to byproduct formation. This guide will address specific issues you may encounter.

Reductive Amination of 4-Propylacetophenone

A common method for synthesizing the racemic precursor, 1-(4-propylphenyl)ethanamine, is the reductive amination of 4-propylacetophenone. This can be achieved through various methods, including the Leuckart reaction or catalytic hydrogenation.

Question 1: I am observing a significant amount of an N-formylated byproduct in my Leuckart reaction. How can I minimize its formation?

Answer:

The formation of N-formyl-1-(4-propylphenyl)ethanamine is a well-documented byproduct in the Leuckart-Wallach reaction.[1][2] This occurs because the formamide or ammonium formate used in the reaction can act as both a nitrogen source and a formylating agent.[3][4] The reaction mechanism involves the formation of an imine intermediate, which is then reduced. However, under the high-temperature conditions of the Leuckart reaction, the desired primary amine can be formylated by excess formic acid or formamide present in the reaction mixture.

Troubleshooting Strategies:

  • Hydrolysis Step: The most effective way to remove the N-formyl group is through a subsequent hydrolysis step. After the initial reaction, the crude product mixture containing the formylated amine should be treated with a strong acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide bond and yield the free primary amine.[1][5]

  • Control of Reaction Time and Temperature: Prolonged reaction times and excessively high temperatures can favor the formation of the N-formylated byproduct.[2] Monitor the reaction progress closely (e.g., by TLC or GC) and aim for the shortest reaction time necessary for complete conversion of the starting ketone.

  • Reagent Stoichiometry: While a sufficient amount of the formylating agent is necessary to drive the reaction, a large excess can increase the likelihood of N-formylation. Experiment with reducing the equivalents of formamide or ammonium formate to find an optimal balance between reaction completion and byproduct formation.

Experimental Protocol: Hydrolysis of N-formyl-1-(4-propylphenyl)ethanamine

  • Following the Leuckart reaction, cool the reaction mixture and remove any excess formamide/formic acid under reduced pressure.

  • To the crude product, add a 3M solution of hydrochloric acid.

  • Heat the mixture to reflux and monitor the hydrolysis of the formamide by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and basify with a concentrated solution of sodium hydroxide until the pH is >12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude primary amine.

Question 2: My reductive amination is producing a significant amount of the secondary amine, bis(1-(4-propylphenyl)ethyl)amine. How can I prevent this over-alkylation?

Answer:

The formation of secondary amines is a common side reaction in reductive aminations, especially when synthesizing primary amines.[6] This occurs when the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone (4-propylacetophenone) to form a new imine, which is then reduced to the secondary amine.

Troubleshooting Strategies:

  • Excess Ammonia: Using a large excess of ammonia (or an ammonium salt) can help to outcompete the primary amine product in the reaction with the ketone, thus minimizing the formation of the secondary amine.

  • Gradual Addition of Reducing Agent: If using a one-pot direct reductive amination, adding the reducing agent slowly to the mixture of the ketone and ammonia can help to reduce the imine as it is formed, keeping the concentration of the primary amine low and reducing the chance of over-alkylation.

  • Stepwise Procedure: A more controlled approach is a two-step process. First, form the imine from 4-propylacetophenone and ammonia. Once the imine formation is complete, isolate it (if stable) or, more commonly, add the reducing agent in a separate step. This prevents the primary amine from being present in high concentrations with unreacted ketone.

DOT Diagram: Over-alkylation Pathway

G ketone 4-Propylacetophenone imine Imine Intermediate ketone->imine + Ammonia ammonia Ammonia primary_amine (1S)-1-(4-propylphenyl)ethanamine (Desired Product) imine->primary_amine + Reducing Agent secondary_amine bis(1-(4-propylphenyl)ethyl)amine (Byproduct) primary_amine->secondary_amine + 4-Propylacetophenone + Reducing Agent reducing_agent Reducing Agent

Caption: Formation of the secondary amine byproduct.

Chiral Resolution of Racemic 1-(4-propylphenyl)ethanamine

The separation of the racemic amine is a critical step in obtaining the desired (1S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid.

Question 3: My chiral resolution with tartaric acid is giving low enantiomeric excess (ee). What factors should I investigate?

Answer:

Achieving high enantiomeric excess during diastereomeric salt crystallization is a multi-faceted challenge that depends on the differential solubility of the two diastereomeric salts.[7] Several factors can influence the efficiency of the resolution.

Troubleshooting Strategies:

  • Solvent System: The choice of solvent is paramount.[8] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. A systematic screening of different solvents (e.g., methanol, ethanol, isopropanol, acetonitrile) and solvent mixtures is highly recommended. The presence of a small amount of water can sometimes be beneficial.

  • Temperature Profile: The cooling rate during crystallization significantly impacts the selectivity. A slow, controlled cooling profile allows for the preferential crystallization of the less soluble diastereomer. Crash cooling can lead to the co-precipitation of both diastereomers, resulting in low ee.

  • Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic amine can affect the resolution outcome. While a 1:1 molar ratio is a common starting point, in some cases, using a sub-stoichiometric amount of the resolving agent can improve the enantiomeric excess of the crystallized salt.

  • Seeding: Introducing a small crystal of the desired pure diastereomeric salt (seeding) when the solution is supersaturated can promote the crystallization of that specific diastereomer and improve the overall enantiomeric purity.

DOT Diagram: Chiral Resolution Troubleshooting

G start Low Enantiomeric Excess (ee) solvent Optimize Solvent System start->solvent temperature Control Cooling Rate start->temperature stoichiometry Adjust Resolving Agent Ratio start->stoichiometry analysis Analyze ee of Crystals and Mother Liquor solvent->analysis temperature->analysis stoichiometry->analysis seeding Implement Seeding analysis->seeding If improvement is needed

Caption: Decision tree for troubleshooting low ee in chiral resolution.

Question 4: I am having difficulty isolating a crystalline diastereomeric salt; it either oils out or remains in solution. What can I do?

Answer:

The failure of a diastereomeric salt to crystallize is a common problem, often related to high solubility or the formation of an amorphous oil.[8]

Troubleshooting Strategies:

  • Increase Concentration: If the salts are too soluble, carefully concentrating the solution by evaporating some of the solvent can induce crystallization.

  • Anti-Solvent Addition: The gradual addition of an "anti-solvent" (a solvent in which the diastereomeric salts are poorly soluble) to the solution can trigger precipitation. The anti-solvent must be miscible with the primary solvent. For example, if your salts are dissolved in methanol, you might slowly add a non-polar solvent like hexane.

  • Solvent Screening: As mentioned previously, the choice of solvent is critical. If oiling out occurs, it may be that the solvent is too poor, causing the salt to precipitate too quickly as a liquid phase. A slightly more polar solvent or a solvent mixture might be necessary to achieve controlled crystallization.

  • Temperature Gradient: For highly soluble salts, a wider temperature range for cooling might be necessary. Conversely, if oiling out occurs upon cooling, it might be beneficial to hold the solution at a slightly elevated temperature for a longer period to encourage slow, ordered crystal growth.

Quantitative Data Summary Table

ParameterRecommended RangeRationale
Leuckart Reaction
Temperature160-180 °CTo ensure reaction proceeds without excessive byproduct formation.[2]
Molar Ratio (Amine Source:Ketone)5:1 to 10:1A large excess of the amine source minimizes over-alkylation.
Chiral Resolution
Resolving Agent:Amine Ratio0.5:1 to 1:1Sub-stoichiometric amounts can sometimes improve the ee of the precipitate.
Cooling Rate1-5 °C/hourSlow cooling is crucial for selective crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to (1S)-1-(4-propylphenyl)ethanamine?

A1: The two primary industrial routes are:

  • Reductive Amination followed by Chiral Resolution: This involves the reaction of 4-propylacetophenone with an ammonia source and a reducing agent to form racemic 1-(4-propylphenyl)ethanamine. The racemate is then resolved using a chiral resolving agent, such as tartaric acid, to isolate the desired (1S)-enantiomer.[7]

  • Asymmetric Synthesis: This route directly produces the enantiomerically enriched amine. A common method is the asymmetric hydrogenation of an imine or enamine derived from 4-propylacetophenone using a chiral catalyst.[9][10]

Q2: Besides N-formylation and over-alkylation, are there other common byproducts in the reductive amination of 4-propylacetophenone?

A2: Yes, depending on the specific reducing agent and reaction conditions, you may also observe:

  • 1-(4-propylphenyl)ethanol: This is formed by the direct reduction of the starting ketone, 4-propylacetophenone. This is more likely to occur if the reducing agent is not selective for the imine over the ketone.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4-propylacetophenone in your crude product.

Q3: How can I confirm the identity of suspected byproducts?

A3: A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass-to-charge ratio and fragmentation patterns.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column and detector (e.g., UV or MS) can be used to separate and quantify the components of the reaction mixture. Chiral HPLC is essential for determining the enantiomeric excess.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of isolated byproducts.

Q4: Are there greener alternatives to traditional reductive amination methods?

A4: Yes, there is a growing interest in developing more environmentally friendly synthetic routes. These include:

  • Catalytic Transfer Hydrogenation: This method often uses formic acid or isopropanol as a hydrogen source in the presence of a transition metal catalyst, which can be more environmentally benign than using metal hydrides.

  • Biocatalysis: The use of enzymes, such as transaminases, can offer highly selective and environmentally friendly routes to chiral amines under mild reaction conditions.

Q5: What is the best way to remove the chiral resolving agent after the resolution step?

A5: After isolating the desired diastereomeric salt, the chiral resolving agent can be removed by:

  • Dissolving the salt in water.

  • Adding a base (e.g., NaOH) to deprotonate the amine, making it insoluble in water.

  • Extracting the free amine into an organic solvent.

  • The aqueous layer will contain the salt of the chiral resolving agent, which can often be recovered by acidification and extraction if desired.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Determining Specific Optical Rotation: A Comparative Analysis Featuring (1S)-1-(4-propylphenyl)ethanamine

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Enantiomeric purity, a critical attribute of many active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is paramount. Enantiomeric purity, a critical attribute of many active pharmaceutical ingredients (APIs), is often determined by measuring the specific optical rotation of the compound. This guide provides an in-depth exploration of the principles and practical application of this technique, using (1S)-1-(4-propylphenyl)ethanamine as a focal point and comparing its expected chiroptical properties with established data for a structurally similar compound, (S)-1-phenylethanamine.

The stereochemical configuration of a molecule can dramatically influence its pharmacological and toxicological profile. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs. Optical rotation measurement is a fundamental, non-destructive method for differentiating enantiomers and quantifying their excess in a sample.[1][2]

Understanding Specific Optical Rotation

Optical activity is the phenomenon where a chiral substance rotates the plane of polarized light.[3] The extent of this rotation is characteristic of the compound and is influenced by several experimental parameters. To standardize this measurement, the concept of specific optical rotation ([α]) is employed. It is defined as the observed angle of rotation (α) for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length cell.[4][5]

The specific rotation is a physical constant for a given chiral molecule under specified conditions and is calculated using the following formula:

For solutions:

[α]λT = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the solution in g/mL (or g/100mL, in which case the numerator is multiplied by 100).[4][5]

It is crucial to report the solvent, concentration, temperature, and wavelength used for the measurement, as these factors can significantly impact the observed rotation.[6]

Comparative Analysis: (1S)-1-(4-propylphenyl)ethanamine vs. (S)-1-phenylethanamine

The following table presents reference data for (S)-1-phenylethanamine, highlighting the influence of the solvent on its specific optical rotation. This variability underscores the critical importance of consistent experimental conditions for accurate and reproducible measurements.

CompoundSolventConcentration (g/100mL)Temperature (°C)Wavelength (nm)Specific Rotation [α]
(S)-1-phenylethanamineMethanolneat29589 (D-line)+39.7°
(S)-(-)-α-methylbenzylamine95% Ethanol0.1 g/mLNot Specified589 (D-line)-30.5°

Data for (S)-1-phenylethanamine from Organic Syntheses Procedure[7] and a university laboratory manual[8]. Note the difference in sign and magnitude depending on the solvent and whether the measurement is neat or in solution.

The presence of the electron-donating propyl group on the phenyl ring in (1S)-1-(4-propylphenyl)ethanamine is expected to have a subtle but measurable effect on the specific rotation compared to (S)-1-phenylethanamine. However, the sign of the rotation (levorotatory or dextrorotatory) for the (S)-enantiomer is not readily predictable without experimental data.

Experimental Protocol for Determining Specific Optical Rotation

This section provides a detailed, step-by-step methodology for the accurate measurement of specific optical rotation.

Instrumentation:

  • A calibrated polarimeter with a sodium D-line lamp (589 nm) or other monochromatic light source.

  • A polarimeter cell of known path length (e.g., 1 dm).

  • A calibrated analytical balance.

  • Volumetric flasks and pipettes (Class A).

Reagents and Solvents:

  • The chiral sample of interest, (1S)-1-(4-propylphenyl)ethanamine.

  • A high-purity, spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform). The choice of solvent should be based on the solubility of the sample and should be documented.

Workflow for Specific Optical Rotation Measurement

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_measurement Measurement cluster_calculation Calculation prep_solution Prepare a solution of known concentration (c) calibrate Calibrate the polarimeter with a blank (solvent) prep_solution->calibrate dissolve Accurately weigh the sample add_solvent Dissolve in a volumetric flask with the chosen solvent dissolve->add_solvent set_zero Set the zero point calibrate->set_zero fill_cell Rinse and fill the polarimeter cell with the sample solution set_zero->fill_cell measure_rotation Measure the observed rotation (α) fill_cell->measure_rotation record_temp Record the temperature (T) measure_rotation->record_temp calculate_sr Calculate the specific rotation using the formula record_temp->calculate_sr report_results Report the value with all experimental conditions calculate_sr->report_results

Caption: Workflow for the determination of specific optical rotation.

Detailed Steps:

  • Solution Preparation:

    • Accurately weigh a precise amount of the sample (e.g., 100 mg) using a calibrated analytical balance.

    • Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).

    • Dissolve the sample in the chosen high-purity solvent and dilute to the mark. Ensure the solution is homogeneous.

    • Calculate the concentration (c) in g/mL.

  • Instrument Calibration (Blank Measurement):

    • Ensure the polarimeter is clean and the light path is unobstructed.

    • Fill the polarimeter cell with the pure solvent that was used to prepare the sample solution.

    • Place the cell in the polarimeter and take a reading. This is the blank reading.

    • Adjust the instrument to read zero with the blank in place. This corrects for any optical activity of the solvent or the cell itself.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the sample solution two to three times.

    • Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.

    • Place the filled cell in the polarimeter.

    • Allow the temperature of the sample to equilibrate with the instrument's temperature-controlled chamber.

    • Measure the optical rotation. Most modern polarimeters will provide a stable digital reading. Record this value as the observed rotation (α).

    • Record the temperature at which the measurement was taken.

  • Calculation and Reporting:

    • Use the formula provided above to calculate the specific rotation [α].

    • Report the specific rotation value along with the temperature, wavelength, concentration, and solvent used. For example: [α]D25 = +X.X° (c 0.01, Methanol).

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained results, the following self-validating steps should be incorporated into the protocol:

  • System Suitability: Before sample analysis, the performance of the polarimeter should be verified using a certified quartz plate or a standard solution with a known specific rotation (e.g., a solution of sucrose).

  • Multiple Readings: For each sample, take multiple readings (e.g., 3-5) and calculate the average to minimize random errors.

  • Concentration Dependence: If feasible, measure the optical rotation at different concentrations. The specific rotation should remain constant. A significant deviation may indicate the presence of impurities or intermolecular interactions that affect the measurement.[6]

Conclusion

The determination of specific optical rotation is a cornerstone technique in the characterization of chiral molecules. While a definitive reference value for (1S)-1-(4-propylphenyl)ethanamine remains to be established in publicly accessible literature, this guide provides a robust framework for its experimental determination. By following the detailed protocol and considering the comparative data from structurally similar compounds like (S)-1-phenylethanamine, researchers can confidently and accurately characterize the chiroptical properties of this and other novel chiral entities. This rigorous approach is essential for ensuring the quality, safety, and efficacy of chiral drugs in development.

References

  • Fischer, A. T., Compton, R. N., & Pagni, R. M. (2006). Solvent effects on the optical rotation of (S)-(-)-alpha-methylbenzylamine. The Journal of Physical Chemistry A, 110(22), 7067–7071.
  • Organic Syntheses Procedure. (n.d.). Resolution of α-Phenylethylamine. Retrieved from [Link]

  • Rudolph Research Analytical. (n.d.). <781> OPTICAL ROTATION. Retrieved from [Link]

  • CHEM M52LA Experiment 7: Resolution of a Racemic Amine. (n.d.).
  • U.S. Pharmacopeia. (n.d.). <781> Optical Rotation. Retrieved from [Link]

  • European Pharmacopoeia. 2.2.7.
  • Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved from [Link]

  • Thai Pharmacopoeia. (n.d.). 4.8 DETERMINATION OF OPTICAL ROTATION AND SPECIFIC ROTATION.

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